N-propyl-3-(trifluoromethyl)aniline
Description
Structure
2D Structure
Properties
IUPAC Name |
N-propyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h3-5,7,14H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTKCLQCPGRXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606567 | |
| Record name | N-Propyl-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887590-37-6 | |
| Record name | N-Propyl-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-propyl-3-(trifluoromethyl)aniline chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of N-propyl-3-(trifluoromethyl)aniline. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and materials science, where fluorinated organic compounds play a pivotal role.
Core Chemical Properties
This compound is a substituted aniline derivative characterized by the presence of a propyl group on the nitrogen atom and a trifluoromethyl group at the 3-position of the benzene ring. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the molecule.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its parent compound, 3-(trifluoromethyl)aniline.
| Property | This compound | 3-(trifluoromethyl)aniline |
| Molecular Formula | C10H12F3N[1][2] | C7H6F3N[3][4] |
| Molecular Weight | 203.20 g/mol [2] | 161.12 g/mol [3][5] |
| CAS Number | 887590-37-6[2] | 98-16-8[3][5] |
| Boiling Point | Not available (Est. ~196 °C)* | 187-188 °C[4] |
| Melting Point | Not available | 5-6 °C[4][5] |
| Density | Not available | 1.29 g/cm³[4] |
| Refractive Index | Not available | 1.480 (at 20 °C)[5] |
| LogP | 3.60[2] | 2.3 |
| Canonical SMILES | CCCNc1cccc(c1)C(F)(F)F[2] | C1=CC(=CC(=C1)N)C(F)(F)F[3] |
*Note: The boiling point of the structurally similar compound N-propyl-3-(trifluoromethoxy)aniline is 195.9 °C[6].
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectroscopic Technique | Data for this compound |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the N-propyl group, including a triplet for the methyl protons (~0.9 ppm), a sextet for the central methylene protons (~1.5 ppm), and a triplet for the N-methylene protons (~3.2 ppm). The aromatic protons appear as a complex multiplet between 6.5 and 7.3 ppm. |
| ¹⁹F NMR | A single, sharp signal is expected for the three chemically equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spectrometry (EI) | The electron ionization mass spectrum exhibits a molecular ion peak (M⁺) at an m/z of 203.1. Key fragmentation patterns include the loss of a propyl group (m/z 160), the loss of a trifluoromethyl group (m/z 134), and the loss of an ethyl radical via alpha-cleavage (m/z 174).[7] |
| IR Spectroscopy | Expected characteristic absorption bands include an N-H stretching vibration around 3300 cm⁻¹ for the secondary amine and C-F stretching vibrations in the range of 1150–1250 cm⁻¹.[6] |
Synthesis of this compound
The primary synthetic route to this compound is through the direct N-alkylation of 3-(trifluoromethyl)aniline.[7] This reaction involves the nucleophilic substitution of a propyl halide by the aniline.
Experimental Protocol: N-Alkylation
The following is a general procedure for the synthesis of this compound.
Materials:
-
3-(trifluoromethyl)aniline
-
Propyl bromide (or propyl iodide)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another polar aprotic solvent)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-(trifluoromethyl)aniline, potassium carbonate (2-3 equivalents), and acetonitrile.
-
Addition of Alkylating Agent: While stirring, add propyl bromide (1.1-1.5 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.
Chemical Reactivity and Applications
This compound serves as a versatile building block in organic synthesis. The amino group can undergo various transformations, such as acylation, while the aromatic ring is susceptible to electrophilic substitution, with the N-propylamino group acting as an ortho-, para-director. However, the strong deactivating effect of the trifluoromethyl group influences the regioselectivity of these reactions.
This compound and its derivatives are of interest in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.
Safety and Handling
This compound should be handled with appropriate safety precautions. The parent compound, 3-(trifluoromethyl)aniline, is toxic by ingestion and inhalation and can cause irritation to the skin, eyes, and respiratory tract.[3] It is recommended to handle this class of compounds in a well-ventilated fume hood, wearing personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from oxidizing agents.
References
- 1. This compound [m.chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 5. 3-(Trifluoromethyl)aniline = 99 98-16-8 [sigmaaldrich.com]
- 6. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]
- 7. This compound | 887590-37-6 | Benchchem [benchchem.com]
Technical Guide: Physicochemical Properties of N-propyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propyl-3-(trifluoromethyl)aniline is an aniline derivative featuring a propyl group on the nitrogen atom and a trifluoromethyl substituent at the meta-position of the benzene ring. The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block and intermediate in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group is often incorporated to enhance efficacy, bioavailability, and resistance to metabolic degradation.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems, aiding in solvent selection, reaction optimization, and early-stage drug development assessments.
| Property | Value | Source |
| Identifier Information | ||
| CAS Number | 887590-37-6 | [1][2] |
| Molecular Formula | C₁₀H₁₂F₃N | [1][2][3] |
| Molecular Weight | 203.2 g/mol | [1][2] |
| Physical Properties | ||
| Boiling Point | 235.3 ± 40.0 °C (Predicted) | |
| Density | 1.158 ± 0.06 g/cm³ (Predicted) | |
| Chemical Properties | ||
| pKa | 4.11 ± 0.25 (Predicted) | |
| logP | 3.60030 | [2] |
| XLogP3 | 4.2 | [2] |
| Molecular Descriptors | ||
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area (PSA) | 12.03 Ų | [2] |
| Complexity | 167 | [2] |
| Exact Mass | 203.09218387 u | [2] |
Experimental Protocols
Synthesis via Direct N-Alkylation
The most common and straightforward method for synthesizing this compound is through the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.[1]
Objective: To synthesize this compound by introducing a propyl group onto the nitrogen atom of 3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
Propyl bromide (or propyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous (or Sodium Hydride, NaH)
-
Dimethylformamide (DMF), anhydrous
-
Potassium iodide (KI), catalytic amount (optional, enhances efficiency)[1]
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. If using propyl bromide, a catalytic amount of potassium iodide (KI, ~0.1 eq) can be added to facilitate the reaction.
-
Add propyl bromide (1.1-1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80°C and maintain for 12-24 hours.[4] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Caution: Careful temperature control is crucial to minimize the formation of the N,N-dipropyl-3-(trifluoromethyl)aniline byproduct from over-alkylation.[1]
-
After the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.[4]
Analytical Characterization Protocols
A. Mass Spectrometry (MS)
Objective: To confirm the molecular weight and analyze the fragmentation pattern of this compound.
Methodology:
-
Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into an Electron Ionization (EI) mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Expected Results:
-
A molecular ion peak (M⁺) should be observed at m/z 203.1, corresponding to the molecular weight of the compound (C₁₀H₁₂F₃N).[1]
-
Key fragment ions are expected at:
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound by analyzing the chemical environment of its protons (¹H) and fluorine atoms (¹⁹F).
Methodology:
-
Dissolve a 5-10 mg sample in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in an NMR tube.
-
Acquire ¹H NMR and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Spectrum (in CDCl₃): [1]
-
~7.3-6.5 ppm: A complex multiplet pattern corresponding to the four protons on the aromatic ring.
-
~3.2 ppm: A triplet corresponding to the two N-methylene protons (N-CH₂ -CH₂-CH₃), deshielded by the adjacent nitrogen atom.[1][4]
-
~1.7 ppm: A sextet or multiplet corresponding to the two central methylene protons (-CH₂-CH₂ -CH₃).[4]
-
~1.0 ppm: A triplet corresponding to the three terminal methyl protons (-CH₂-CH₂-CH₃ ).[4]
-
A broad singlet corresponding to the N-H proton may also be observed.
-
-
Expected ¹⁹F NMR Spectrum:
-
A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.[1]
-
Visualization
The following diagram illustrates the synthetic workflow for this compound via the direct N-alkylation method.
Caption: Synthetic workflow for this compound.
References
N-propyl-3-(trifluoromethyl)aniline CAS number 887590-37-6
An in-depth technical guide for researchers, scientists, and drug development professionals on N-propyl-3-(trifluoromethyl)aniline (CAS Number: 887590-37-6).
Introduction
This compound is a fluorinated aromatic amine that serves as a crucial building block in organic synthesis. The presence of the trifluoromethyl group (-CF3) at the meta-position of the aniline ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The trifluoromethyl group is a common motif in many bioactive molecules due to its ability to enhance binding affinity to biological targets and improve pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| CAS Number | 887590-37-6 | [1][2] |
| Molecular Formula | C₁₀H₁₂F₃N | [2][3] |
| Molecular Weight | 203.2 g/mol | [1][2] |
| LogP | 3.60030 | [2] |
| XLogP3 | 4.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 203.09218387 | [2] |
| Complexity | 167 | [2] |
| Polar Surface Area (PSA) | 12.03 Ų | [2] |
Synthesis
The primary and most straightforward method for the synthesis of this compound is the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This reaction involves the nucleophilic substitution of a propyl halide by the amine.
Experimental Protocol: N-Alkylation of 3-(trifluoromethyl)aniline
Objective: To synthesize this compound via direct alkylation.
Materials:
-
3-(trifluoromethyl)aniline
-
Propyl bromide (or propyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Potassium iodide (KI) (optional, as a catalyst)[1]
-
Diethyl ether or other extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 3-(trifluoromethyl)aniline in a polar aprotic solvent such as DMF, add a base like potassium carbonate or sodium hydride. The base deprotonates the amine, increasing its nucleophilicity.[1]
-
Add propyl bromide or propyl iodide to the reaction mixture. The use of a catalytic amount of potassium iodide can enhance the reaction rate when using propyl bromide.[1]
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC). Careful temperature control is crucial to prevent over-alkylation to N,N-dipropyl-3-(trifluoromethyl)aniline.[1]
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
Logical Workflow for Synthesis:
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-propyl group and the aromatic protons.[1]
-
A triplet corresponding to the terminal methyl (CH₃) protons.
-
A multiplet (sextet) for the central methylene (CH₂) protons.
-
A triplet for the methylene (CH₂) protons attached to the nitrogen.
-
A complex multiplet pattern for the aromatic protons.
-
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp signal for the trifluoromethyl group, typically in the range of -55 to -60 ppm (relative to CFCl₃).[1]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): m/z = 203.2[1]
-
Key Fragmentation Patterns:
-
Loss of an ethyl radical from the propyl chain.
-
Loss of the propyl group.
-
Loss of the trifluoromethyl group.[1]
-
Biological Activity and Potential Applications
While specific biological studies on this compound are limited in publicly available literature, the trifluoromethylaniline scaffold is a key component in many biologically active compounds. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity.
Derivatives of trifluoromethylanilines have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Some trifluoromethoxy- and trifluoromethyl- substituted aniline derivatives have shown cytotoxic effects against cancer cell lines.[4]
-
Antimicrobial Agents: The trifluoromethylphenyl moiety is present in some compounds with antibacterial activity.
-
Agrochemicals: The structural features of this compound make it a valuable intermediate in the synthesis of pesticides and herbicides.[1]
The N-propyl group can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes. Further research is needed to fully elucidate the specific biological activities and potential therapeutic applications of this compound.
Signaling Pathway Hypothesis: Given the prevalence of trifluoromethylaniline derivatives in drug discovery, it is plausible that this compound or its derivatives could interact with various signaling pathways. The specific pathway would depend on the overall structure of the final molecule. A hypothetical interaction is depicted below.
Safety Information
While a specific safety data sheet (SDS) for this compound is not widely available, information for the related compound, 3-(trifluoromethyl)aniline, indicates that it is toxic by ingestion and inhalation and can cause skin and eye irritation.[5][6] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical development. Its synthesis is straightforward, and its physicochemical properties are influenced by the key trifluoromethyl and N-propyl substituents. Although direct biological data on this specific compound is scarce, the broader class of trifluoromethylanilines demonstrates a wide range of biological activities. Further investigation into the pharmacology and toxicology of this compound and its derivatives is warranted to explore its full potential in drug discovery and other applications.
References
- 1. This compound | 887590-37-6 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound [m.chemicalbook.com]
- 4. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]
- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
molecular weight of N-propyl-3-(trifluoromethyl)aniline
An In-Depth Technical Guide to N-propyl-3-(trifluoromethyl)aniline
Introduction
This compound is an aromatic amine that holds significant interest for researchers and professionals in drug development and organic synthesis. Its structure, which combines an aniline core, an N-propyl substituent, and a trifluoromethyl group at the meta-position, imparts a unique set of chemical and physical properties. The trifluoromethyl (-CF3) group is a key feature, known for its high electronegativity, metabolic stability, and its ability to increase lipophilicity, which can significantly alter the biological activity of a parent molecule.[1] Consequently, trifluoromethylated anilines are valuable building blocks in the creation of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound.
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value |
| Molecular Weight | 203.2 g/mol [1][2] |
| Molecular Formula | C10H12F3N[2][3] |
| CAS Number | 887590-37-6[1][2] |
| Exact Mass | 203.09218387[2] |
| LogP | 3.60030[2] |
| XLogP3 | 4.2[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 4[2] |
| Rotatable Bond Count | 3[2] |
| Complexity | 167[2] |
| Canonical SMILES | CCCNC1=CC=CC(=C1)C(F)(F)F[2] |
Experimental Protocols
The primary route for the synthesis of this compound is through the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This method is a straightforward and common approach for introducing an alkyl group to the nitrogen atom of an aniline.
Synthesis via N-Alkylation of 3-(Trifluoromethyl)aniline
This procedure involves a nucleophilic substitution reaction where the nitrogen atom of 3-(trifluoromethyl)aniline attacks an electrophilic propyl source, typically a propyl halide like propyl bromide or propyl iodide.[1] The reaction generally proceeds via an SN2 mechanism.[1]
Materials:
-
3-(Trifluoromethyl)aniline
-
Propyl bromide (or propyl iodide)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Potassium iodide (KI) (optional, as a catalyst)
Procedure:
-
In a reaction vessel, dissolve 3-(trifluoromethyl)aniline in a polar aprotic solvent such as DMF.
-
Add a base, such as potassium carbonate or sodium hydride, to the solution. The base deprotonates the amine, increasing its nucleophilicity.[1]
-
Introduce the propyl halide (e.g., propyl bromide) to the reaction mixture. To enhance the efficiency of the alkylation when using propyl bromide or chloride, a catalytic amount of potassium iodide can be added.[1]
-
The reaction is typically conducted under controlled heating. It is crucial to manage the temperature to facilitate the reaction's completion while preventing over-alkylation, which would result in the formation of N,N-dipropyl-3-(trifluoromethyl)aniline.[1]
-
Monitor the reaction's progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction and purification of the crude product.
-
Purification is commonly achieved through column chromatography on silica gel.
Role in the Synthesis of Bioactive Molecules
This compound serves as a critical building block for creating more complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1] The trifluoromethyl group is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] For instance, derivatives of N-(trifluoromethyl)phenyl pyrazoles have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
The synthesis of these more complex molecules often involves the reaction of the aniline nitrogen of this compound or a related trifluoromethylaniline precursor with other chemical entities. For example, reductive amination of a pyrazole aldehyde with various anilines has been used to create a library of potential antibacterial compounds.[4]
References
- 1. This compound | 887590-37-6 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound [m.chemicalbook.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N-propyl-3-(trifluoromethyl)aniline structural formula
An In-depth Technical Guide to N-propyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an aromatic amine that serves as a crucial building block in organic synthesis. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity. The presence of both an N-propyl group and a trifluoromethyl group imparts unique characteristics to the molecule, influencing its lipophilicity and electronic properties. This guide is intended for researchers and professionals in chemistry and drug development who may utilize this compound as a synthetic intermediate.
Chemical Structure and Properties
This compound is characterized by an aniline core substituted with a propyl group on the nitrogen atom and a trifluoromethyl group at the meta-position (position 3) of the benzene ring.[1] The trifluoromethyl group is a strong electron-withdrawing group, which influences the molecule's chemical reactivity.[1] The N-propyl group increases the lipophilicity of the compound.[1]
Structural Formula:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 887590-37-6 | [1][2] |
| Molecular Formula | C10H12F3N | [1][2][3] |
| Molecular Weight | 203.2 g/mol | [1][2] |
| LogP | 3.60 | [2] |
| XLogP3 | 4.2 | [2] |
| PSA (Polar Surface Area) | 12.03 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Boiling Point (Predicted) | 235.3 ± 40.0 °C | [4] |
| Density (Predicted) | 1.158 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.11 ± 0.25 | [4] |
| Canonical SMILES | CCCNC1=CC=CC(=C1)C(F)(F)F | [2] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This reaction is a nucleophilic substitution, specifically an SN2 reaction, where the nitrogen atom of the aniline acts as a nucleophile.[1]
Experimental Protocol: Direct N-Alkylation
This protocol is a generalized procedure based on typical N-alkylation of anilines.
Materials:
-
3-(Trifluoromethyl)aniline
-
Propyl bromide (or propyl iodide)
-
Potassium carbonate (or another suitable base)
-
Polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)
Procedure:
-
Dissolve 3-(trifluoromethyl)aniline in a polar aprotic solvent in a reaction vessel.
-
Add a base, such as potassium carbonate, to the solution. The base deprotonates the amine, increasing its nucleophilicity.[1]
-
Add a propyl halide, such as propyl bromide, to the reaction mixture. This serves as the electrophilic propyl source.[1]
-
Heat the reaction mixture and stir for a period of 12-24 hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, this compound, using column chromatography on silica gel or by distillation.
Below is a diagram illustrating the synthesis workflow.
References
synthesis of N-propyl-3-(trifluoromethyl)aniline from 3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for N-propyl-3-(trifluoromethyl)aniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflows.
Introduction
This compound is an important building block in organic synthesis, featuring a trifluoromethyl group that can significantly influence the physicochemical and biological properties of target molecules. Its synthesis from 3-(trifluoromethyl)aniline is primarily achieved through two effective methods: direct N-alkylation and reductive amination. This guide provides a detailed examination of both pathways.
Synthetic Pathways
The two principal methods for the synthesis of this compound are:
-
Direct N-Alkylation: This method involves the direct reaction of 3-(trifluoromethyl)aniline with a propylating agent, such as a propyl halide, in the presence of a base.[1]
-
Reductive Amination: This two-step, one-pot process involves the formation of an imine intermediate by reacting 3-(trifluoromethyl)aniline with propanal, followed by in-situ reduction to the desired secondary amine.
The selection of the synthetic route may depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction.
Experimental Protocols
Method 1: Direct N-Alkylation
This procedure details the synthesis of this compound via direct alkylation of 3-(trifluoromethyl)aniline with 1-bromopropane using potassium carbonate as the base.
Reaction Scheme:
Materials:
-
3-(Trifluoromethyl)aniline
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in acetonitrile or DMF (5-10 mL per gram of aniline) in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add 1-bromopropane (1.2 - 1.5 eq) to the suspension.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.[2]
Method 2: Reductive Amination
This protocol describes the synthesis of this compound via a one-pot reductive amination of 3-(trifluoromethyl)aniline with propanal using sodium triacetoxyborohydride as the reducing agent.
Reaction Scheme:
Materials:
-
3-(Trifluoromethyl)aniline
-
Propanal
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and propanal (1.2 eq) in 1,2-dichloroethane or dichloromethane (10-15 mL per gram of aniline).
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Data Presentation
Table 1: Summary of Reaction Conditions
| Parameter | Direct N-Alkylation | Reductive Amination |
| Starting Materials | 3-(Trifluoromethyl)aniline, 1-Bromopropane | 3-(Trifluoromethyl)aniline, Propanal |
| Reagents | Potassium Carbonate | Sodium Triacetoxyborohydride |
| Solvent | Acetonitrile or DMF | 1,2-Dichloroethane or Dichloromethane |
| Temperature | 60-80°C | Room Temperature |
| Reaction Time | 12-24 hours | 4-12 hours |
| Purification | Column Chromatography | Column Chromatography |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂F₃N |
| Molecular Weight | 203.20 g/mol [3] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.3 (m, 1H, Ar-H), ~6.8-7.0 (m, 3H, Ar-H), ~3.1 (t, 2H, N-CH₂), ~1.6 (sextet, 2H, CH₂), ~0.9 (t, 3H, CH₃)[1] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~148 (Ar-C-N), ~131 (q, J ≈ 32 Hz, C-CF₃), ~129 (Ar-CH), ~124 (q, J ≈ 272 Hz, CF₃), ~117 (Ar-CH), ~112 (Ar-CH), ~110 (Ar-CH), ~46 (N-CH₂), ~23 (CH₂), ~11 (CH₃) |
| ¹⁹F NMR (CDCl₃) δ (ppm) | ~ -62.5 |
Note: Exact chemical shifts may vary depending on the solvent and instrument.
Mandatory Visualization
Direct N-Alkylation Workflow
Caption: Workflow for the synthesis of this compound via direct N-alkylation.
Reductive Amination Workflow
Caption: Workflow for the one-pot synthesis of this compound via reductive amination.
References
N-propyl-3-(trifluoromethyl)aniline IUPAC name
An In-depth Technical Guide to N-propyl-3-(trifluoromethyl)aniline
This guide provides a comprehensive overview of this compound, a key fluorinated amine intermediate in the development of pharmaceuticals and agrochemicals. It covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, and its role as a versatile chemical building block.
Compound Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is also known by synonyms such as 3-Amino-N-propylbenzotrifluoride and PROPYL-(3-TRIFLUOROMETHYL-PHENYL)-AMINE.[3][4]
Physicochemical Properties
The structural and chemical properties of this compound are summarized below. These properties are crucial for its application in organic synthesis and for predicting its behavior in various chemical environments.
| Property | Value | Reference |
| CAS Number | 887590-37-6 | [3][5] |
| Molecular Formula | C₁₀H₁₂F₃N | [3][6] |
| Molecular Weight | 203.2 g/mol | [3][5] |
| Boiling Point | 235.3 ± 40.0 °C (Predicted) | [4] |
| Density | 1.158 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.11 ± 0.25 (Predicted) | [4] |
| LogP | 3.60030 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 3 | [3] |
| Exact Mass | 203.09218387 | [3] |
Role in Chemical Synthesis
This compound is a pivotal building block for synthesizing more complex organic molecules, particularly for pharmaceutical and agrochemical applications.[5] The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, and the N-propylamino (-NHC₃H₇) group, an activating ortho-, para-director, creates a unique electronic profile on the aromatic ring. This influences the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, allowing for controlled functionalization.[5] Its structure is valuable for introducing the 3-(trifluoromethyl)aniline moiety into larger molecules, which can enhance biological activity and metabolic stability.[5]
The trifluoromethyl group is a feature found in many active pharmaceutical ingredients, where it can improve properties like lipophilicity and metabolic stability.[7] Derivatives of trifluoromethylaniline have shown potential in various therapeutic areas, including anticancer and antimicrobial research.[7][8][9]
Experimental Protocol: Synthesis
The primary and most direct method for synthesizing this compound is through the N-alkylation of 3-(trifluoromethyl)aniline.[5]
Reaction Principle
The synthesis is a nucleophilic substitution reaction where the nitrogen atom of 3-(trifluoromethyl)aniline acts as a nucleophile, attacking an electrophilic propyl source, typically a propyl halide like propyl bromide or propyl iodide.[5] A base is used to deprotonate the aniline's amino group, increasing its nucleophilicity.
Materials and Reagents
-
3-(Trifluoromethyl)aniline
-
Propyl bromide (or propyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Potassium iodide (KI), catalytic amount (optional, enhances reactivity with propyl bromide)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents. If using, add a catalytic amount of potassium iodide (approx. 0.1 eq).
-
Reagent Addition: Add propyl bromide (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain stirring for 12-24 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC). Careful temperature control is crucial to minimize the formation of the N,N-dipropylated byproduct.[5]
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
Chemical Reactivity and Structural Influence
The reactivity of the this compound aromatic ring is governed by the interplay between its two substituents.
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and is a meta-director.[5]
-
N-propylamino Group (-NHC₃H₇): This is an electron-donating group, which activates the ring towards electrophilic substitution and is an ortho-, para-director.[5]
The activating effect of the N-propylamino group typically dominates, directing incoming electrophiles to positions 2, 4, and 6 (ortho and para to the amino group). This predictable reactivity allows chemists to use the compound as a scaffold for building more complex, multi-substituted aromatic structures.
References
- 1. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 3. This compound|lookchem [lookchem.com]
- 4. PROPYL-(3-TRIFLUOROMETHYL-PHENYL)-AMINE | 887590-37-6 [amp.chemicalbook.com]
- 5. This compound | 887590-37-6 | Benchchem [benchchem.com]
- 6. This compound [m.chemicalbook.com]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
N-Propyl-3-(trifluoromethyl)aniline: A Technical Guide to its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-propyl-3-(trifluoromethyl)aniline, with a core focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the compound's physicochemical properties that govern its solubility, alongside detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound (CAS No: 887590-37-6), the following properties are key to understanding its behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂F₃N | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| LogP | 3.60030 | [1] |
| XLogP3 | 4.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Polar Surface Area (PSA) | 12.03 Ų | [1] |
The high LogP and XLogP3 values indicate that this compound is a lipophilic compound, suggesting poor solubility in aqueous solutions and higher solubility in organic solvents.[1] The presence of a trifluoromethyl group generally increases lipophilicity.[2] The single hydrogen bond donor and relatively small polar surface area further support its hydrophobic nature.
Qualitative Solubility Profile
While specific quantitative data is scarce, a qualitative understanding of this compound's solubility can be inferred from its structure and the properties of similar compounds. The trifluoromethyl group is known to decrease solubility in polar solvents like water.[3] Conversely, the N-propyl group is expected to enhance solubility in organic solvents.[4]
| Solvent Class | Expected Solubility | Rationale |
| Polar Protic (e.g., Water, Ethanol) | Low | The hydrophobic trifluoromethyl and propyl groups limit interaction with polar protic solvents. The parent compound, 3-(trifluoromethyl)aniline, is described as insoluble in water.[5] |
| Polar Aprotic (e.g., DMSO, DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions and may better solvate the molecule. |
| Non-Polar (e.g., Toluene, Hexane) | High | The lipophilic nature of the molecule, driven by the aromatic ring, propyl chain, and trifluoromethyl group, favors solubility in non-polar environments. |
Experimental Protocol: Determination of Thermodynamic Solubility
Given the absence of readily available quantitative data, researchers will likely need to determine the solubility of this compound experimentally. The following is a detailed protocol for determining thermodynamic solubility using the shake-flask method, a gold-standard technique.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of high purity
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC with a suitable column (e.g., C18) and UV detector, or other suitable analytical instrumentation (e.g., GC-MS, NMR)
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.
-
Analyze the diluted sample solution under the same conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
-
Synthesis Overview
This compound is primarily synthesized via the N-alkylation of 3-(trifluoromethyl)aniline.[2] This reaction typically involves the nucleophilic substitution of a propyl halide (e.g., propyl bromide or iodide) by the aniline nitrogen.[2] The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate to deprotonate the aniline and enhance its nucleophilicity.[2]
Biological Context and Potential Applications
While this compound is primarily utilized as a synthetic building block, the trifluoromethylaniline moiety is a common feature in molecules with biological activity.[2] Derivatives of trifluoromethylanilines have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[3][4] The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, which are desirable properties in drug candidates.[2] The lipophilicity of this compound makes it a suitable intermediate for the synthesis of more complex molecules intended for biological evaluation. Further research into the biological activities of derivatives of this compound may be a promising area of investigation.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 887590-37-6 | Benchchem [benchchem.com]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]
- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of N-propyl-3-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N-propyl-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Introduction
This compound (CAS No: 887590-37-6, Molecular Formula: C₁₀H₁₂F₃N, Molecular Weight: 203.20 g/mol ) is an aromatic amine whose trifluoromethyl group significantly influences its chemical and biological properties.[1][2][3] A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural confirmation in various research and development settings.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is characterized by signals from the N-propyl group and the aromatic ring. The aliphatic region clearly shows the connectivity of the propyl chain, while the aromatic region displays a complex pattern due to the substitution on the benzene ring.[1]
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂CH₂CH ₃ | ~0.9 | Triplet (t) | 3H |
| -CH₂C H₂CH₃ | ~1.5 | Sextet | 2H |
| N-C H₂CH₂CH₃ | ~3.2 | Triplet (t) | 2H |
| Aromatic-H | 6.5 - 7.3 | Multiplet (m) | 4H |
| Data derived from typical values for N-alkylanilines in CDCl₃.[1] |
¹³C NMR (Carbon-13 NMR)
¹⁹F NMR (Fluorine-19 NMR)
The ¹⁹F NMR spectrum is expected to show a single, sharp signal for the trifluoromethyl (-CF₃) group, as the three fluorine atoms are chemically equivalent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, a secondary aromatic amine, will exhibit characteristic absorption bands.[4][5]
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3250 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1620 - 1580 | Medium-Strong |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |
| C-F Stretch | 1300 - 1100 | Strong |
| N-H Wag | 910 - 665 | Strong, Broad |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) mass spectrometry reveals a distinct molecular ion peak and characteristic fragment ions.[1]
| m/z | Assignment |
| 203.1 | [M]⁺ (Molecular Ion) |
| 174 | [M - C₂H₅]⁺ |
| 160 | [M - C₃H₇]⁺ |
| 134 | [M - CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: A ¹⁹F NMR spectrum is recorded, with chemical shifts referenced to an appropriate standard (e.g., CFCl₃).
IR Spectroscopy
-
Sample Preparation: A thin liquid film of the neat compound is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid sample cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Data Acquisition: The instrument is set to scan over a relevant mass range (e.g., m/z 50-300). The electron energy is typically set to 70 eV.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed analysis and interpretation, it is recommended to consult specialized spectroscopic databases and peer-reviewed literature.
References
The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into aniline scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by trifluoromethylated anilines, offering valuable insights for researchers and professionals engaged in drug discovery and development. The unique physicochemical properties imparted by the trifluoromethyl moiety—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have led to the development of potent and selective modulators of various biological targets. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a comprehensive understanding of this important class of compounds.
Core Physicochemical Properties and Their Impact on Biological Activity
The trifluoromethyl group significantly influences the pharmacological profile of aniline derivatives in several key ways:
-
Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug candidate.[1][2]
-
Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, improving bioavailability and distribution to target tissues.[1][2][3]
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the aniline nitrogen and influence hydrogen bonding interactions with biological targets, often leading to increased binding affinity and potency.[2][3]
-
Conformational Effects: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, which can be critical for selective binding to a specific protein target.
These properties have been successfully exploited in the design of a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, antimicrobial compounds, and agrochemicals.[4][5]
Quantitative Biological Data of Trifluoromethylated Anilines
The following tables summarize the quantitative biological activities of representative trifluoromethylated aniline-containing compounds across various therapeutic areas.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference(s) |
| Sorafenib | Raf-1 | 6 | Cell-free assay | [3] |
| B-Raf | 22 | Cell-free assay | [3] | |
| B-Raf (V600E) | 38 | Cell-free assay | [6] | |
| VEGFR-2 | 90 | Cell-free assay | [3] | |
| PDGFR-β | 57 | Cell-free assay | [3] | |
| c-KIT | 68 | Cell-free assay | [3] | |
| Nilotinib | Bcr-Abl | 20-60 | In vitro kinase assay | [7] |
| PDGFR | 69 | In vitro kinase assay | [7] | |
| c-KIT | 210 | In vitro kinase assay | [7] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cancer Cell Line | IC50 / EC50 (µM) | Assay | Reference(s) |
| Sorafenib | HepG2 (Liver) | 7.10 | CyQUANT proliferation assay | [8] |
| Huh7 (Liver) | 11.03 | CyQUANT proliferation assay | [8] | |
| Nilotinib | K562 (Leukemia) | 0.03 | Not specified | [2] |
| Fluorinated Aminophenylhydrazine (Compound 6) | A549 (Lung) | 0.64 | MTT assay | [9] |
Table 3: Antimicrobial Activity
| Compound/Derivative Structure | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| 4-Bromo-3-(trifluoromethyl)aniline derivative | S. aureus (MRSA) | 0.78 | [1] |
| 2-Iodo-4-(trifluoromethyl)aniline (ITFMA) | V. parahaemolyticus | 50 | [3] |
| 2-Iodo-4-(trifluoromethyl)aniline (ITFMA) | V. harveyi | 50 | [3] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 | [3] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. harveyi | 100 | [3] |
| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole aniline | S. aureus | 0.78 - 3.125 | [10] |
| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole aniline | E. faecium | 0.78 | [1] |
Key Signaling Pathways Modulated by Trifluoromethylated Anilines
Many trifluoromethylated anilines exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. As a significant number of these compounds are designed as kinase inhibitors, the MAPK/ERK and PI3K/AKT pathways are common targets.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[11] Aberrant activation of this pathway is a hallmark of many cancers. Trifluoromethylated aniline-containing drugs, such as Sorafenib, are known to inhibit key kinases in this pathway, like B-Raf.[3]
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is a critical element in transforming a promising compound into a viable therapeutic agent. Among these, the trifluoromethyl (CF3) group stands out for its profound and often beneficial influence on a molecule's pharmacological profile.[1] Its unique combination of high electronegativity, steric bulk, and lipophilicity allows medicinal chemists to meticulously fine-tune the properties of drug candidates.[1][2][3] The CF3 group is frequently used as a bioisostere for a methyl or chloro group to adjust electronic and steric properties or to protect a reactive methyl group from metabolic oxidation.[4] Consequently, the trifluoromethyl moiety is a prevalent feature in a significant number of FDA-approved drugs, including the antidepressant fluoxetine (Prozac), the anti-inflammatory celecoxib (Celebrex), and the type II diabetes medication sitagliptin.[1][4] This guide provides a comprehensive technical overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, detailing its impact on key drug properties, the experimental methods used for its evaluation, and common synthetic strategies for its introduction.
Core Physicochemical Properties and Pharmacological Impact
The introduction of a CF3 group can dramatically alter a molecule's characteristics, influencing its journey from administration to its biological target. These alterations are rooted in its fundamental physicochemical properties.
Enhanced Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation by enzymes, particularly the cytochrome P450 (CYP) family.[5] The trifluoromethyl group is a powerful tool for enhancing metabolic stability.[3][6][7][8] This stability arises from the exceptional strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485 kJ/mol, significantly higher than that of a typical carbon-hydrogen (C-H) bond (around 414 kJ/mol).[2] This high bond energy makes the CF3 group highly resistant to enzymatic cleavage and oxidative metabolism, which often occurs at vulnerable C-H bonds.[4][6] By replacing a metabolically labile group (like a methyl group) with a CF3 group, chemists can block these "metabolic hotspots," prolonging the drug's half-life, increasing its systemic exposure, and ultimately enhancing its therapeutic efficacy.[9]
Modulation of Lipophilicity
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF3 group is one of the most lipophilic substituents used in drug design.[10][11][12] Its introduction generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[2][6][7][9] This is exemplified by the antidepressant fluoxetine, where the CF3 group contributes to its lipophilicity, facilitating efficient brain penetration.[2]
However, the effect of trifluoromethylation on lipophilicity is highly context-dependent.[13] While fluorination of an aromatic system typically increases lipophilicity, the effect on an aliphatic chain can be more complex and may even lead to a decrease in logP.[14][15] For instance, trifluorination at the alpha-position of an aliphatic alcohol strongly enhances lipophilicity, but this effect diminishes significantly for beta- and gamma-substituted alcohols.[13] This nuanced behavior allows for the fine-tuning of a molecule's solubility and permeability to achieve an optimal pharmacokinetic profile.[9][11]
Increased Binding Affinity
The trifluoromethyl group can significantly enhance a drug's binding affinity for its biological target.[2][8][9] This improvement stems from a combination of factors:
-
Strong Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing substituent.[2][16] This can modulate the electronic properties of the molecule, leading to improved electrostatic or hydrogen bonding interactions with amino acid residues in the target's binding pocket.[2][11]
-
Hydrophobic Interactions: As a lipophilic moiety, the CF3 group can engage in favorable hydrophobic interactions with nonpolar regions of the protein target, displacing water molecules and contributing to binding energy.[15]
-
Steric Effects: The CF3 group is sterically larger than a hydrogen or methyl group.[12] This increased bulk can promote a more favorable conformation for binding and enhance selectivity by occupying specific pockets within the target protein.[2]
A study on a glucocorticoid receptor (GR) ligand demonstrated that replacing the CF3 group with other bulky groups like cyclohexylmethyl or benzyl maintained binding potency but altered the functional behavior from agonist to antagonist, highlighting the group's critical role in molecular recognition.[10][17]
Improved Bioavailability
The culmination of enhanced metabolic stability, optimized lipophilicity, and increased binding affinity often translates to improved oral bioavailability.[7][9] Greater stability prevents premature breakdown in the liver, while appropriate lipophilicity ensures efficient absorption from the gastrointestinal tract and penetration into target tissues.[2][7] Several drugs, such as the migraine medication ubrogepant, owe their successful oral administration profile in part to the presence of trifluoromethyl groups that enhance metabolic stability and membrane permeability.[2][9]
Quantitative Impact of Trifluoromethyl Substitution
The theoretical benefits of the CF3 group are consistently validated by empirical data. The following tables summarize the quantitative effects of substituting a methyl (-CH3) or hydrogen (-H) group with a trifluoromethyl (-CF3) group on key drug-like properties.
Table 1: Effect of CF3 Substitution on Lipophilicity and Acidity
| Parent Compound (Scaffold) | R | logD @ pH 7.4 | pKa | Reference Compound | R' | logD @ pH 7.4 | pKa' |
| 2-(Thioalkyl)pyridine | -SCH3 | 1.69 | 3.69 | 2-(Thiofluoroalkyl)pyridine | -SCF3 | 2.13 | 0.97 |
| 2-(Thioalkyl)pyridine | -SCH2CH3 | 2.26 | 3.68 | 2-(Thiofluoroalkyl)pyridine | -SCF2CH3 | 1.82 | 2.05 |
Data sourced from a study on 2-(Thiofluoroalkyl)pyridines, illustrating the context-dependent impact on lipophilicity and the strong acidifying effect of the CF3 group.[18]
Table 2: Effect of CF3 Substitution on Biological Activity
| Compound Pair | R | Target/Assay | IC50 (µM) | R' | Target/Assay | IC50' (µM) | Fold Change |
| Isoxazole Analog | -H | MCF-7 Breast Cancer Cells | 19.72 | -CF3 | MCF-7 Breast Cancer Cells | 2.63 | ~7.5x increase |
Data from a study on isoxazole-based anti-cancer agents, demonstrating a significant enhancement in potency upon introduction of a CF3 group.[3]
Key Experimental Protocols
Evaluating the impact of trifluoromethylation requires a suite of standardized in vitro assays.
Lipophilicity Determination (logP/logD)
Methodology: Shake-Flask Method (Gold Standard)
The shake-flask technique is the traditional and most reliable method for determining the octanol-water partition coefficient.[19]
-
Preparation: A pure sample of the trifluoromethylated compound is dissolved in a biphasic system of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD measurement).
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 30 minutes to 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[14][19]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each layer is measured. While UV spectroscopy can be used for compounds with a chromophore, modern methods often employ Liquid Chromatography-Mass Spectrometry (LC-MS) for greater sensitivity and specificity, especially when analyzing mixtures.[14][19]
-
Calculation: The logD (or logP) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Alternative Method: Reversed-Phase Thin-Layer Chromatography (RP-TLC)
RP-TLC is a less labor-intensive method used to estimate lipophilicity.[20]
-
The compound is spotted on a plate coated with a nonpolar stationary phase.
-
The plate is developed using a polar mobile phase (e.g., a mixture of an organic modifier and water).
-
The retention factor (Rf) is measured.
-
The R_M0 value, a lipophilicity index, is determined by extrapolating retention data from several mobile phase compositions to a theoretical 100% aqueous phase.[20]
Metabolic Stability Assay
Methodology: In Vitro Incubation with Liver Fractions
This assay assesses a compound's susceptibility to metabolism by hepatic enzymes. The liver S9 fraction, which contains both microsomal and cytosolic enzymes, provides a comprehensive assessment.[21]
-
Reagent Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO). A reaction mixture is prepared containing liver S9 fraction (or liver microsomes), a buffered solution (e.g., potassium phosphate buffer), and an NADPH-regenerating system to act as a cofactor for CYP enzymes.
-
Incubation: The reaction is initiated by adding the test compound to the pre-warmed reaction mixture. The mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical normalization. This step also precipitates proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify its concentration at each time point.
-
Data Interpretation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.
Binding Affinity Determination
Methodology: Fluorescence Polarization (FP)
FP is a versatile in-solution technique for measuring molecular interactions and is well-suited for determining the dissociation constant (KD).[22][23]
-
Principle: The assay measures the change in the tumbling rate of a small, fluorescently labeled ligand upon binding to a much larger protein. When the labeled ligand is free in solution, it tumbles rapidly, and excitation with polarized light results in depolarized emission. When bound to the protein, its tumbling slows dramatically, and the emitted light remains largely polarized.
-
Experimental Setup: A constant, low concentration of the fluorescently labeled ligand is incubated with increasing concentrations of the target protein.
-
Measurement: After reaching equilibrium, the fluorescence polarization of each sample is measured using a microplate reader.[22]
-
Data Analysis: The polarization values are plotted against the protein concentration. The resulting binding curve is fitted to a suitable binding isotherm (e.g., a one-site binding model) to calculate the KD, which represents the concentration of protein at which half of the fluorescent ligand is bound. A lower KD value signifies a higher binding affinity.[22]
Other Common Techniques:
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, enthalpy, and entropy) of the interaction.[24][25]
-
Surface Plasmon Resonance (SPR): A label-free technique that detects changes in the refractive index at a sensor surface as a ligand in solution binds to an immobilized target protein, providing real-time kinetic data (kon and koff) from which KD can be calculated.[25][26]
Visualization of Concepts and Workflows
Diagram 1: Logical Flow of CF3 Group Effects
Caption: Logical relationships of CF3 group properties.
Diagram 2: Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay.
Diagram 3: Conceptual Drug Action Pathway
Caption: Conceptual inhibition of a signaling pathway.
Common Synthetic Methodologies for Trifluoromethylation
The widespread use of the CF3 group has driven the development of numerous synthetic methods for its installation. These can be broadly categorized into several reaction types.
-
Nucleophilic Trifluoromethylation: These methods typically involve a trifluoromethyl anion equivalent. A common and widely used reagent is trimethyl(trifluoromethyl)silane (TMSCF3), often called Ruppert's reagent.[2] It reacts with carbonyl compounds (aldehydes, ketones) to install the CF3 group.[2]
-
Electrophilic Trifluoromethylation: These reactions utilize reagents that deliver a "CF3+" cation equivalent to nucleophilic substrates like enolates or enamines. Umemoto reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are prominent examples of this class.[27]
-
Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical (•CF3), which can then add to aromatic rings or alkenes. Reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) or trifluoroiodomethane (CF3I) are often used in conjunction with a radical initiator or a photoredox catalyst.[27][28]
-
Transition-Metal-Catalyzed Cross-Coupling: Significant progress has been made in using transition metals (e.g., copper, palladium) to couple a trifluoromethyl source with aryl or vinyl halides/pseudohalides.[2] These methods are highly effective for forming C(sp2)–CF3 bonds on aromatic and heteroaromatic systems, which are prevalent in pharmaceuticals.[2][27]
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its ability to confer metabolic stability, modulate lipophilicity, and enhance binding affinity provides a robust strategy for optimizing lead compounds and addressing common challenges in drug development.[1][2][3] Through a combination of rational design, guided by quantitative data from key experimental assays, and the application of sophisticated synthetic methods, the CF3 group continues to play a pivotal role in the creation of safer and more effective medicines. The continued exploration of its properties and the development of new trifluoromethylation techniques promise to further expand its impact on future therapeutic innovations.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A method for measuring the lipophilicity of compounds in mixtures of 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 27. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 28. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
Commercial Sourcing and Synthetic Insights for N-propyl-3-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propyl-3-(trifluoromethyl)aniline is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The presence of the trifluoromethyl group at the meta position of the aniline ring imparts unique properties to the parent molecule, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can lead to improved binding affinity and efficacy of the final drug candidate. This technical guide provides an in-depth overview of the commercial suppliers of this compound, a detailed experimental protocol for its synthesis, and a look into the mechanism of action of a prominent drug synthesized from a related trifluoromethylaniline precursor.
Commercial Suppliers
A number of chemical suppliers offer this compound, primarily for research and development purposes. The available purities, quantities, and pricing vary among suppliers. Below is a summary of commercially available this compound.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| A1 Biochem Labs | 887590-37-6 | 95% | 2.5 g | $900.00 |
| American Custom Chemicals Corporation | 887590-37-6 | 95% | 0.5 g | $277.00 |
| Benchchem | 887590-37-6 | Inquire | Inquire | Inquire |
| LookChem | 887590-37-6 | 95% - >99% | Inquire | Inquire |
| UkrOrgSynthesis Ltd. | 887590-37-6 | Inquire | Inquire | Inquire |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This reaction involves the nucleophilic attack of the nitrogen atom of the aniline on an electrophilic propyl source, typically a propyl halide.
Experimental Workflow for N-alkylation
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-alkylation of 3-(trifluoromethyl)aniline
This protocol is adapted from general procedures for N-alkylation of anilines.[1][2]
Materials:
-
3-(trifluoromethyl)aniline
-
1-Bromopropane (or 1-iodopropane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
To this stirred suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.
Application in Drug Discovery: The Role of the Trifluoromethylaniline Moiety
The trifluoromethylaniline scaffold is a common feature in many drug molecules. The trifluoromethyl group can enhance a drug's metabolic stability by blocking sites of oxidation and can also increase its binding affinity to target proteins through favorable interactions.
A prominent example of a drug containing a trifluoromethylphenyl group is Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI) used to treat depression, obsessive-compulsive disorder, and other conditions.[3][4][5] While fluoxetine itself is not directly synthesized from this compound, its mechanism of action provides a clear example of the importance of this chemical moiety in targeting specific biological pathways.
Signaling Pathway: Mechanism of Action of Fluoxetine
Fluoxetine functions by blocking the serotonin transporter (SERT) in the presynaptic neuron.[3] This inhibition leads to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: Simplified signaling pathway of Fluoxetine's mechanism of action.
Conclusion
This compound is a valuable and commercially accessible building block for the development of new pharmaceuticals and agrochemicals. Its synthesis via N-alkylation of 3-(trifluoromethyl)aniline is a well-established and scalable process. The trifluoromethylaniline moiety, as exemplified by the mechanism of action of fluoxetine, plays a crucial role in modern drug design by enhancing the pharmacokinetic and pharmacodynamic properties of molecules. This guide provides a foundational resource for researchers and developers working with this important chemical intermediate.
References
An In-depth Technical Guide to N-Propyl-3-(trifluoromethyl)aniline
Introduction
N-propyl-3-(trifluoromethyl)aniline is an aromatic amine that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a propyl group on the nitrogen atom and a trifluoromethyl substituent at the meta-position of the benzene ring, imparts unique chemical and physical properties that are valuable for creating more complex molecules. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a desirable feature in drug design.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound.
Synthesis and Experimental Protocols
The primary and most direct method for synthesizing this compound is through the N-alkylation of 3-(trifluoromethyl)aniline.[1] This reaction involves a nucleophilic substitution where the nitrogen atom of the aniline attacks an electrophilic propyl source, typically a propyl halide like propyl bromide or iodide.[1]
General Experimental Protocol for N-alkylation
A detailed experimental protocol for the N-alkylation of 3-(trifluoromethyl)aniline is as follows:
-
Reaction Setup: To a solution of 3-(trifluoromethyl)aniline in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added.
-
Addition of Alkylating Agent: Propyl bromide or propyl iodide is added to the mixture. A catalytic amount of potassium iodide (KI) can be used to enhance the reaction rate when using propyl bromide.[1][2]
-
Reaction Conditions: The reaction mixture is heated, typically between 60-80°C, and stirred for a period of 12-24 hours.[2] Temperature control is crucial to prevent over-alkylation, which would result in the formation of N,N-dipropyl-3-(trifluoromethyl)aniline.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[2]
Table 1: Summary of Reaction Conditions for N-alkylation
| Parameter | Condition | Purpose/Comment |
| Starting Material | 3-(Trifluoromethyl)aniline | The nucleophile in the reaction. |
| Alkylating Agent | Propyl bromide or Propyl iodide | The electrophilic source of the propyl group.[1] |
| Base | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | Deprotonates the aniline to increase its nucleophilicity.[1] |
| Solvent | Polar aprotic (e.g., DMF) | Facilitates the Sₙ2 reaction mechanism.[1][2] |
| Catalyst | Potassium iodide (KI) | Enhances the efficiency of alkylation with propyl bromide.[1][2] |
| Temperature | 60-80°C | Moderate heating is required to drive the reaction.[1][2] |
| Reaction Time | 12-24 hours | Typical duration to ensure completion.[2] |
| Purification | Column Chromatography | To isolate the pure product from byproducts.[2] |
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating N-propylamino group.[1]
-
Reactivity of the Aromatic Ring: The -CF₃ group deactivates the aromatic ring towards electrophilic substitution and is a meta-director. Conversely, the N-propylamino group is an activating ortho-, para-director. In electrophilic aromatic substitution reactions, the directing effect of the N-propylamino group generally dominates, guiding incoming electrophiles to the 2, 4, and 6 positions.[1]
-
Reactivity of the Amino Group: The secondary amine functionality can undergo further alkylation or acylation to introduce additional substituents on the nitrogen atom.[1] It can also be oxidized under controlled conditions to form the corresponding nitroso or nitro derivatives.[1]
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂F₃N | [3][4] |
| Molecular Weight | 203.2 g/mol | [3] |
| CAS Number | 887590-37-6 | [3] |
| LogP | 3.60030 | [3] |
| XLogP3 | 4.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
Reactivity Diagram
Caption: Key reactive sites of this compound.
Spectroscopic Data
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for the structural elucidation of this compound.
Table 3: Characteristic ¹H NMR Data
| Protons | Chemical Shift (ppm, approx.) | Multiplicity | Coupling |
| Methyl (CH₃) | ~0.9 | Triplet | J ≈ 7 Hz |
| Methylene (CH₂) | ~1.5 | Sextet | J ≈ 7 Hz |
| N-Methylene (N-CH₂) | ~3.2 | Triplet | J ≈ 7 Hz |
| Aromatic (Ar-H) | 6.5 - 7.3 | Multiplet | - |
| Data is based on typical values in CDCl₃ solvent.[1] |
The ¹⁹F NMR spectrum would show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Biological Activities and Applications
While direct biological studies on this compound are not extensively documented in the provided search results, its core structure, 3-(trifluoromethyl)aniline, is a common motif in molecules developed for pharmaceutical and agrochemical applications.[1] The trifluoromethyl group is known to enhance properties like metabolic stability and membrane permeability, which are crucial for bioactive compounds.
Derivatives of trifluoromethyl-substituted anilines have been investigated for various biological activities:
-
Antimicrobial Agents: N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against antibiotic-resistant Gram-positive bacteria, including MRSA.[5][6]
-
Anticancer Research: The structurally related compound, N-propyl-3-(trifluoromethoxy)aniline, has shown potential in anticancer research, with derivatives exhibiting activity against various cancer cell lines.[2]
-
Peptidomimetics: Salicylanilide-based peptidomimetics containing a 4-(trifluoromethyl)aniline moiety have demonstrated high activity against Staphylococcus aureus and mycobacteria.[7]
The primary application of this compound is as a versatile intermediate in organic synthesis.[1] Its structure allows for the introduction of the 3-(trifluoromethyl)aniline moiety into larger, more complex target molecules, thereby fine-tuning their biological and physical properties.[1]
Conclusion
This compound is a valuable synthetic intermediate with a well-defined synthesis protocol and predictable chemical reactivity. The presence of the trifluoromethyl group makes it an attractive building block for the development of new pharmaceuticals and agrochemicals, leveraging the beneficial effects of fluorine in medicinal chemistry. Further research into the direct biological activities of this compound and its simple derivatives could unveil new therapeutic or practical applications.
References
- 1. This compound | 887590-37-6 | Benchchem [benchchem.com]
- 2. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound [m.chemicalbook.com]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for N-alkylation of 3-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The protocols cover direct N-alkylation with alkyl halides, reductive amination with carbonyl compounds, Buchwald-Hartwig amination for N-arylation, and a microwave-assisted method for accelerated synthesis.
Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward and common method for the synthesis of N-alkyl-3-(trifluoromethyl)anilines. The reaction involves the nucleophilic substitution of a halide from an alkyl halide by the nitrogen atom of 3-(trifluoromethyl)aniline. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
A general representation of the direct N-alkylation of 3-(trifluoromethyl)aniline is as follows:
Application Notes and Protocols for the Synthesis of N-propyl-3-(trifluoromethyl)aniline via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propyl-3-(trifluoromethyl)aniline is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed protocol for the synthesis of this compound via a one-pot reductive amination of 3-(trifluoromethyl)aniline and propionaldehyde using sodium triacetoxyborohydride as the reducing agent. This method is known for its mild reaction conditions and broad substrate scope.[1]
Reaction Scheme
The synthesis proceeds via the formation of an intermediate imine from 3-(trifluoromethyl)aniline and propionaldehyde, which is then reduced in situ by sodium triacetoxyborohydride to yield the desired this compound.
Caption: Overall reaction scheme for the reductive amination of 3-(trifluoromethyl)aniline.
Experimental Protocol
This protocol is based on general procedures for reductive amination reactions and should be adapted and optimized as needed.
Materials:
-
3-(trifluoromethyl)aniline
-
Propionaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-(trifluoromethyl)aniline (1.0 eq).
-
Dissolve the aniline in anhydrous dichloromethane (DCM).
-
Add propionaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.[2]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[3]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: Reactant and Reagent Stoichiometry
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-(trifluoromethyl)aniline | 161.12 | 1.0 |
| Propionaldehyde | 58.08 | 1.1 |
| Sodium triacetoxyborohydride | 211.94 | 1.5 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂F₃N |
| Molecular Weight | 203.20 |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.2 (m, 1H), ~6.8 (m, 3H), 3.11 (t, J=7.2 Hz, 2H), 1.67 (sext, J=7.2 Hz, 2H), 0.98 (t, J=7.4 Hz, 3H)[4] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Expected peaks: ~148, 131 (q, J≈32 Hz), 129, 117, 114, 111, 46, 22, 11 |
| Mass Spec (EI) | m/z 203 (M⁺), 174, 146 |
| Purity (by GC-MS or HPLC) | >95% |
| Yield | 70-85% (Estimated) |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3-(trifluoromethyl)aniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Propionaldehyde is flammable and an irritant.
-
Sodium triacetoxyborohydride is a water-reactive and flammable solid. Handle with care and avoid contact with moisture.
-
Dichloromethane is a suspected carcinogen. Use appropriate containment and handling procedures.
Conclusion
The described reductive amination protocol provides an efficient and straightforward method for the synthesis of this compound. The use of sodium triacetoxyborohydride offers a mild and selective approach, making it suitable for various applications in drug discovery and materials science. Researchers should optimize the reaction conditions to achieve the best possible yield and purity for their specific needs.
References
Application Note: Purification of N-propyl-3-(trifluoromethyl)aniline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction N-propyl-3-(trifluoromethyl)aniline is a key intermediate and building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design. Synthesis of this compound, typically through the N-alkylation of 3-(trifluoromethyl)aniline, often results in a crude product containing unreacted starting materials, over-alkylated by-products, and other impurities.[1] Effective purification is therefore a critical step to ensure the integrity and purity of the final compound for subsequent applications. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography on silica gel.
Principle of Separation Column chromatography is a preparative technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3] In this normal-phase application, silica gel, a highly polar material, serves as the stationary phase. A non-polar mobile phase (eluent) is used to carry the components through the column.
The separation principle relies on polarity:
-
Polar compounds adhere more strongly to the polar silica gel and thus elute more slowly.
-
Non-polar compounds have a lower affinity for the stationary phase, spend more time in the mobile phase, and therefore elute more quickly.[3]
The starting material, 3-(trifluoromethyl)aniline, is more polar than the product, this compound, due to the presence of the primary amine group. The N-propyl group increases the non-polar character of the product, causing it to have a weaker interaction with the silica gel and elute earlier than the unreacted starting material. Potential impurities, such as unreacted propyl halide and over-alkylated products, will also exhibit different polarities, allowing for their separation.
Experimental Protocols
Materials and Reagents
| Item | Specification |
| Crude Product | This compound (synthesis mixture) |
| Stationary Phase | Silica Gel |
| Standard Grade, Pore Size 60 Å, 230-400 Mesh | |
| Mobile Phase Solvents | n-Hexane, HPLC Grade |
| Ethyl Acetate (EtOAc), HPLC Grade | |
| Triethylamine (TEA), Reagent Grade | |
| Apparatus | Glass Chromatography Column (2-5 cm diameter) |
| Separatory Funnel / Eluent Reservoir | |
| Round Bottom Flasks | |
| Fraction Collection Vials / Test Tubes | |
| TLC Plates (Silica gel 60 F254) | |
| TLC Developing Chamber | |
| UV Lamp (254 nm) | |
| Rotary Evaporator | |
| Cotton or Glass Wool | |
| Sand, Washed |
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Prepare Eluent Systems: Prepare small volumes of several trial eluents with varying polarity. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate.[2]
-
Example Trial Systems: 98:2, 95:5, 90:10 (Hexane:EtOAc).
-
Add 0.1-0.5% triethylamine (TEA) to the eluent to prevent the "streaking" of the amine on the acidic silica gel.[4]
-
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).
-
Select the Eluent: The ideal eluent system should provide good separation between the product spot and major impurities, with a retention factor (Rf) for the product of approximately 0.3-0.4.
Column Chromatography Protocol
The following protocol details the purification process using a slurry packing method for the column.
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Diameter: 2-5 cm; Length: 40-50 cm (Adjust based on sample quantity) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 95:5 v/v) + 0.1% Triethylamine. The ratio is determined by preliminary TLC analysis.[5] |
| Sample Loading | Wet loading (preferred) or Dry loading |
| Elution Mode | Isocratic (constant eluent composition) |
| Monitoring | TLC analysis of collected fractions |
Step-by-Step Procedure:
-
Column Preparation:
-
Secure the chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[6]
-
-
Slurry Packing:
-
In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the chosen eluent to form a free-flowing slurry.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.
-
Continuously add slurry until the desired column height is reached. Do not let the top of the silica bed run dry.
-
Add a protective layer of sand (approx. 1 cm) on top of the packed silica gel.
-
-
Sample Loading (Wet Method):
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Drain the eluent in the column until the solvent level is just at the top of the upper sand layer.
-
Carefully add the dissolved sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica bed. Rinse the column walls with a small amount of fresh eluent and allow this to adsorb as well.[6]
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the mobile phase.
-
Begin eluting the mobile phase through the column, collecting the eluate in sequentially numbered test tubes or vials. Maintain a constant flow rate.
-
Continuously replenish the eluent at the top of the column to prevent it from running dry.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the different components.
-
The less polar product, this compound, will elute before the more polar starting material, 3-(trifluoromethyl)aniline.
-
-
Isolation of Pure Product:
-
Based on the TLC analysis, combine all fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
-
Data Summary
The following table summarizes typical parameters and expected results for the purification.
| Parameter | Typical Value / Observation |
| Rf (Starting Material) | ~0.1-0.2 (in 95:5 Hexane:EtOAc) |
| Rf (Product) | ~0.3-0.4 (in 95:5 Hexane:EtOAc) |
| Potential Impurities | Unreacted 3-(trifluoromethyl)aniline (more polar), over-alkylated by-products (less polar), residual alkylating agents. Dibromo-derivatives have been noted as impurities in similar aniline compounds.[7][8] |
| Expected Purity | >98% (as determined by GC or 1H NMR) |
| Physical Appearance | Colorless to pale yellow oil |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Principle of separation in normal-phase chromatography.
References
- 1. This compound | 887590-37-6 | Benchchem [benchchem.com]
- 2. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]
- 3. columbia.edu [columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
Application Note: Analytical Characterization of N-propyl-3-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-propyl-3-(trifluoromethyl)aniline is a key chemical intermediate and building block in the synthesis of various organic molecules, particularly for pharmaceutical and agrochemical applications.[1] The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.[1] Accurate and robust analytical characterization is therefore essential to ensure the identity, purity, and quality of this compound for research, development, and manufacturing purposes. This document provides detailed protocols for the characterization of this compound using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | This compound | [2][3] |
| CAS Number | 887590-37-6 | [1][3] |
| Molecular Formula | C₁₀H₁₂F₃N | [2][3] |
| Molecular Weight | 203.20 g/mol | [2][3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| LogP | 3.60 | [3] |
Chromatographic Methods
Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for analyzing this compound and potential impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Toluene, Dichloromethane) to a final concentration of approximately 100-500 µg/mL.
-
Internal Standard (Optional): To improve quantitation precision, an internal standard can be used. Add a known concentration of an appropriate internal standard to each sample extract before injection.[4]
-
Injection: Inject 1 µL of the prepared sample into the GC system. An automatic injector is recommended for better reproducibility.[4]
-
GC-MS Conditions: The following conditions are recommended as a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Condition |
| Column | SE-54 Fused Silica (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[5] |
| Injector Temperature | 280 °C[5] |
| Injection Mode | Splitless[5] |
| Oven Program | Initial 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min[4][5] |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu[5] |
-
Data Analysis: Identify the this compound peak by its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum for confirmation.[4] Purity is determined by the relative area percentage of the main peak.
Workflow Diagram:
Caption: Workflow for the analysis of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a versatile method for purity determination and quantification. The following protocol is adapted from methods for the parent compound, 3-(trifluoromethyl)aniline.[6]
Experimental Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v). For Mass Spectrometry compatibility, a volatile acid like 0.1% Formic Acid can be added to both solvents.[6] Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Standard/Sample Preparation: Prepare a stock solution of this compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Prepare working standards and samples by diluting the stock solution to a range of 1-100 µg/mL.
-
HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size[7][8] |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)[6][7] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-DAD (Diode Array Detector) |
| Detection Wavelength | 224 nm[7] |
-
Data Analysis: The retention time is used for peak identification. The peak area is proportional to the concentration and is used for quantification against a calibration curve. Purity is assessed by calculating the area percentage of the main peak relative to all other peaks.
Workflow Diagram:
Caption: General experimental workflow for HPLC analysis.
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. ¹H, ¹³C, and ¹⁹F NMR are particularly informative for this compound.[1]
Expected Spectral Data:
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | -CH₃ (methyl) | ~0.9 | Triplet (t) |
| -CH₂- (methylene) | ~1.6 | Sextet or Multiplet (m) | |
| N-CH₂- (N-methylene) | ~3.1 | Triplet (t) | |
| N-H | Broad singlet, variable | Singlet (s) | |
| Aromatic-H | 6.5 - 7.5 | Multiplets (m) | |
| ¹⁹F NMR | -CF₃ | ~ -62 to -64 | Singlet (s) |
| ¹³C NMR | -CH₃ | ~11 | - |
| -CH₂- | ~22 | - | |
| N-CH₂- | ~45 | - | |
| Aromatic-C | 110 - 150 | - | |
| -CF₃ | ~124 | Quartet (q) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the N-propyl group is inferred from similar structures.[1][9]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).[10]
-
Structural Confirmation: For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.[1]
Structural Elucidation Logic:
Caption: Logical workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350 - 3450 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (Propyl) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| 1100 - 1350 | C-F Stretch | Trifluoromethyl (-CF₃) |
Note: Values are typical ranges for the specified functional groups.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Protocol:
-
Sample Introduction: The sample can be introduced via a direct insertion probe or as the eluent from a GC or LC system (see above sections).
-
Ionization: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and its fragment ions are measured.
Expected Data:
-
Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z = 203.09) should be observed.[3]
-
Key Fragments: Expect fragmentation patterns typical for anilines and alkyl chains, such as the loss of an ethyl group (M-29) from the propyl chain. The isotopic pattern of the molecular ion will confirm the elemental composition.
References
- 1. This compound | 887590-37-6 | Benchchem [benchchem.com]
- 2. This compound [m.chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. epa.gov [epa.gov]
- 5. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-propyl-3-(trifluoromethyl)aniline is a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The trifluoromethyl (CF3) group serves as a valuable 19F NMR probe due to the high sensitivity and 100% natural abundance of the 19F nucleus. 19F NMR spectroscopy offers a powerful tool for characterizing the structure, purity, and binding interactions of such molecules, as there is no endogenous fluorine signal in biological systems.[1][2][3][4] This application note provides a detailed protocol for acquiring and analyzing the 19F NMR spectrum of this compound.
The 19F NMR spectrum of this compound is expected to exhibit a single, sharp signal for the trifluoromethyl group. The three fluorine atoms are chemically equivalent and typically do not show coupling to protons on the aromatic ring.
Applications
19F NMR spectroscopy of fluorinated compounds like this compound has several key applications in research and drug development:
-
Structural Elucidation and Purity Assessment: The chemical shift of the 19F signal provides information about the electronic environment of the CF3 group, confirming its presence and substitution pattern on the aniline ring. Quantitative 19F NMR (qNMR) can be used to determine the purity of the compound without the need for a specific reference standard of the analyte.[5][6]
-
Fragment-Based Drug Discovery (FBDD): Fluorinated fragments are widely used in FBDD screens. 19F NMR is a sensitive technique for detecting the binding of these fragments to target macromolecules, such as proteins and RNA.[1][2] Changes in the 19F chemical shift, line width, or relaxation properties upon binding can provide information on binding affinity and kinetics.
-
Monitoring Chemical Reactions: The distinct signal of the CF3 group allows for straightforward monitoring of reactions involving this compound, enabling the assessment of reaction completion and the identification of fluorinated byproducts.
-
Studying Drug Metabolism: 19F NMR can be used to track the metabolic fate of fluorinated drugs by identifying and quantifying fluorinated metabolites in biological samples.
Quantitative 19F NMR Data
| Compound | Solvent | 19F Chemical Shift (ppm) | Reference |
| N,3-dimethyl-N-(trifluoromethyl)aniline | Chloroform-d | -59.95 | [7] |
| N-benzyl-N-(trifluoromethyl)aniline | Chloroform-d | -57.38 | [7] |
| 3-(phenyl(trifluoromethyl)amino)propanenitrile | Chloroform-d | -58.62 | [7] |
Based on this data, the 19F chemical shift for this compound is expected to be in a similar range, approximately -58 to -60 ppm relative to CFCl3. The exact chemical shift will be influenced by the solvent and concentration.[8][9]
Experimental Protocols
Herein are detailed protocols for sample preparation and 19F NMR data acquisition.
Protocol 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. The choice of solvent can influence the chemical shift.[8]
-
Sample Concentration: For routine 1D 19F NMR, a concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For quantitative NMR, a precise concentration, typically around 1-20 mg/mL, should be prepared.
-
Internal Standard (Optional for qNMR): For quantitative analysis, an internal standard containing a known amount of a fluorine-containing compound with a distinct and well-separated 19F signal is required. The internal standard should be chemically inert towards the sample.
-
Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool into a clean, dry NMR tube.
-
NMR Tube: Use a high-quality 5 mm NMR tube.
Protocol 2: 1D 19F NMR Data Acquisition
These parameters are a starting point and may require optimization based on the specific instrument and sample.
-
Spectrometer Setup:
-
Tune and match the 19F channel of the NMR probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is usually sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is a good starting point to ensure all fluorine signals are captured.[5][10] For this compound, a narrower window centered around the expected chemical shift can be used after an initial broad-range spectrum.
-
Transmitter Offset (O1p): Set the center of the spectrum close to the expected chemical shift of the CF3 group (e.g., -60 ppm).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): For qualitative spectra, a delay of 1-2 seconds is usually adequate. For quantitative analysis, a longer relaxation delay of 5-7 times the longest T1 relaxation time of the fluorine nuclei is crucial to ensure full relaxation. A typical starting point is 20-30 seconds.[5]
-
Pulse Angle: A 90° pulse angle provides the maximum signal-to-noise ratio. For quantitative experiments, a smaller flip angle (e.g., 30°) can be used to reduce the impact of off-resonance effects.[10]
-
Number of Scans (NS): This depends on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio. For dilute samples or for high-precision quantitative measurements, more scans may be necessary.[5]
-
Proton Decoupling: While not always necessary for CF3 groups which show minimal proton coupling, broadband proton decoupling can be applied to simplify the spectrum and improve the signal-to-noise ratio by collapsing any small couplings.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the spectrum to an appropriate standard. While CFCl3 (0 ppm) is the primary standard, it is volatile and not always practical. Secondary standards like trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm) can be used as external references.[11]
-
Integration: For quantitative analysis, integrate the area of the 19F signal.
-
Visualizations
Caption: Workflow for 19F NMR analysis.
Caption: Relationship between compound and 19F NMR.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. biophysics.org [biophysics.org]
- 10. acgpubs.org [acgpubs.org]
- 11. colorado.edu [colorado.edu]
Application Note: Mass Spectrometry Fragmentation Analysis of N-propyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of N-propyl-3-(trifluoromethyl)aniline. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of this compound in complex matrices. A detailed experimental protocol for acquiring mass spectra is also provided, along with a summary of the key fragment ions.
Introduction
This compound is an aromatic amine containing a trifluoromethyl group, a common moiety in pharmaceutical and agrochemical compounds. Mass spectrometry is a primary analytical technique for determining the molecular weight and structure of such molecules. Under electron ionization, this compound undergoes predictable fragmentation, providing a unique spectral fingerprint. The primary fragmentation events involve cleavage of the N-propyl group and loss of the trifluoromethyl substituent.
Data Presentation
The mass spectrometry data for this compound is summarized in the table below. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 203.1, which corresponds to its molecular weight.[1] Key fragment ions are observed at m/z 174, 160, and 134.[1]
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Neutral Loss | Fragmentation Pathway |
| [M]+• | [C10H12F3N]+• | 203.1 | - | Molecular Ion |
| [M-C2H5]+ | [C8H9F3N]+ | 174 | •C2H5 (Ethyl radical) | α-cleavage of the N-propyl group |
| [M-C3H7]+ | [C7H5F3N]+ | 160 | •C3H7 (Propyl radical) | Cleavage of the N-propyl group |
| [M-CF3]+ | [C9H12N]+ | 134 | •CF3 (Trifluoromethyl radical) | Cleavage of the C-CF3 bond |
Experimental Protocols
Objective: To acquire the electron ionization (EI) mass spectrum of this compound.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an EI source.
-
Alternatively, a direct insertion probe can be used for sample introduction into the MS.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol or dichloromethane) for sample dilution.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in methanol).
-
-
GC-MS Method (if applicable):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 300.
-
Scan Rate: 1 scan/second.
-
-
Data Acquisition:
-
Inject an appropriate volume of the sample solution (e.g., 1 µL) into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and identify the major fragment ions.
-
Compare the obtained spectrum with reference spectra if available.
-
Fragmentation Pathway
The fragmentation of this compound in an EI source can be visualized as a series of competing cleavage reactions originating from the molecular ion. The primary fragmentation pathways are illustrated in the diagram below.
Caption: Fragmentation pathway of this compound.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion and several key fragment ions resulting from predictable cleavage events. The loss of the ethyl radical via α-cleavage, the loss of the entire propyl radical, and the loss of the trifluoromethyl radical are the dominant fragmentation pathways. This information is invaluable for the unambiguous identification of this compound in various research and development settings.
References
Application Notes and Protocols: N-propyl-3-(trifluoromethyl)aniline as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction N-propyl-3-(trifluoromethyl)aniline is a key chemical intermediate valued for its role as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] The strategic incorporation of the trifluoromethyl (-CF3) group onto the aniline scaffold is a well-established strategy in medicinal chemistry.[1][2] This group can significantly enhance the metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile of a target molecule.[1][2][3] The electron-withdrawing nature of the -CF3 group also influences the reactivity of the aniline ring, which can be leveraged in various synthetic transformations.[1] These properties make this compound and its derivatives highly valuable for developing novel bioactive compounds, including potent antimicrobial agents.[4][5]
Application Note 1: Synthesis of Bioactive Pyrazole Derivatives
The secondary amine of this compound serves as a versatile functional handle for constructing diverse molecular architectures.[1] One common application is its use in reductive amination reactions with aldehyde-containing scaffolds to synthesize novel amine derivatives. This approach has been successfully employed to generate potent antimicrobial agents. While specific examples using the N-propyl variant are proprietary, the general strategy is demonstrated in the synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which have shown significant activity against drug-resistant Gram-positive bacteria.[5]
Featured Application: Synthesis of Antimicrobial Pyrazole Anilines
Derivatives built from trifluoromethyl-aniline cores have demonstrated potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[5][6] The synthesis involves the reductive amination of a pyrazole aldehyde intermediate with an appropriate aniline, such as this compound.[4][5] The resulting compounds have been shown to inhibit bacterial growth and prevent biofilm formation.[5]
Quantitative Data: Antimicrobial Activity of Related Pyrazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various trifluoromethyl-aniline derivatives against several strains of S. aureus, demonstrating the potential of this compound class.
| Compound Derivative | Substituent on Aniline | S. aureus (MRSA) MIC (µg/mL) | Reference |
| Pyrazole-Aniline 1 | 4-Isopropyl | 1 - 2 | [4] |
| Pyrazole-Aniline 2 | 4-Bromo-3-chloro | 0.5 | [6] |
| Pyrazole-Aniline 3 | 3,4-Dichloro | Potent Inhibitor | [5] |
| Pyrazole-Aniline 4 | 2,4-Difluoro | 6.25 | [5] |
| Pyrazole-Aniline 5 | 4-Trifluoromethyl | 3.12 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound via N-Alkylation
This protocol describes a general method for the synthesis of the title compound from 3-(trifluoromethyl)aniline, based on standard N-alkylation procedures.[1]
Materials:
-
3-(trifluoromethyl)aniline
-
1-Bromopropane (or 1-iodopropane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in a polar aprotic solvent such as DMF, add a base such as potassium carbonate (2.0 eq).
-
Add 1-bromopropane (1.2 eq) to the mixture dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: General Synthesis of Pyrazole Derivatives via Reductive Amination
This protocol outlines a generalized procedure for using this compound as a building block to synthesize more complex bioactive molecules, adapted from the synthesis of pyrazole anilines.[4][5][6]
Materials:
-
Pyrazole-aldehyde scaffold (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pyrazole-aldehyde intermediate (1.0 eq) in dichloroethane.
-
Add this compound (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the mixture.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the final pyrazole aniline derivative.
Visualizations: Workflows and Concepts
Caption: Workflow for the synthesis of the title building block.
Caption: General scheme for using the building block in synthesis.
References
- 1. This compound | 887590-37-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for N-propyl-3-(trifluoromethyl)aniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propyl-3-(trifluoromethyl)aniline is a key fluorinated building block in modern medicinal chemistry. The presence of the trifluoromethyl (-CF3) group is a well-established strategy to enhance the pharmacological properties of drug candidates.[1] This electron-withdrawing moiety can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets.[2] this compound serves as a versatile precursor for introducing the 3-(trifluoromethyl)aniline scaffold into a wide range of complex molecules, including those with potential applications as kinase inhibitors, highlighting its importance in drug discovery and development.[1][2]
These application notes provide an overview of the use of this compound in the synthesis of potential therapeutic agents, with a focus on the synthesis of novel kinase inhibitors. Detailed experimental protocols are provided to guide researchers in the practical application of this valuable intermediate.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its role as a nucleophile in reactions such as N-arylation to form more complex diarylamines. These structures are common motifs in a variety of biologically active compounds.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The general structure of many kinase inhibitors involves a heterocyclic core to which various substituted aniline moieties are attached. This compound is an ideal candidate for such syntheses, providing the crucial trifluoromethylphenyl group that can enhance the inhibitory activity and pharmacokinetic profile of the final compound.
A notable application of a derivative of this compound is in the synthesis of a potent kinase inhibitor, as described in patent literature. In this example, a derivative of this compound is reacted with a substituted pyrimidine to yield a compound with significant biological activity.
Experimental Protocols
The following protocols are based on established synthetic methodologies for trifluoromethylaniline derivatives and serve as a guide for the use of this compound in the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of this compound
The most direct route for the synthesis of this compound is the N-alkylation of 3-(trifluoromethyl)aniline.[1]
Reaction Scheme:
Materials:
-
3-(Trifluoromethyl)aniline
-
Propyl bromide
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add propyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 12-16 hours |
| Purity (post-chromatography) | >98% |
Protocol 2: Synthesis of a Diaryl-amine Kinase Inhibitor Precursor
This protocol outlines a general procedure for the N-arylation of this compound with a generic chloropyrimidine, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
References
Application Notes and Protocols for N-propyl-3-(trifluoromethyl)aniline in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propyl-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2] The presence of the trifluoromethyl (-CF3) group is of particular significance in agrochemical and pharmaceutical development. This electron-withdrawing group can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target, often leading to increased efficacy and potency of the final active ingredient.[1]
These application notes provide an overview of the properties of this compound, a detailed protocol for its synthesis, and its potential application in the agrochemical development workflow. A representative signaling pathway for a hypothetical fungicide derived from this intermediate is also presented to illustrate a potential mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common precursor, 3-(trifluoromethyl)aniline, are presented in Table 1.
| Property | This compound | 3-(trifluoromethyl)aniline |
| CAS Number | 887590-37-6[2][3][4] | 98-16-8 |
| Molecular Formula | C10H12F3N[2][3][4] | C7H6F3N |
| Molecular Weight | 203.2 g/mol [2][3][4] | 161.12 g/mol |
| Appearance | - | Colorless liquid with a fishlike odor[5] |
| Boiling Point | - | 187 °C |
| Melting Point | - | 5-6 °C |
| Density | - | 1.29 g/mL at 25 °C |
| LogP | 3.60030[3] | 2.3 |
| Hydrogen Bond Donor Count | 1[3] | 1 |
| Hydrogen Bond Acceptor Count | 4[3] | 1 |
| Rotatable Bond Count | 3[3] | 1 |
Experimental Protocols
Synthesis of this compound via N-alkylation
The primary method for synthesizing this compound is through the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This nucleophilic substitution reaction involves the attachment of a propyl group to the nitrogen atom of the aniline.
Materials:
-
3-(trifluoromethyl)aniline
-
1-Bromopropane (or 1-iodopropane)
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous dimethylformamide (DMF). Stir the mixture until the aniline is fully dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will be stirred vigorously.
-
Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). To prevent over-alkylation (formation of N,N-dipropyl-3-(trifluoromethyl)aniline), careful temperature control is crucial.[1]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Agrochemical Development Workflow
This compound serves as a building block in the early stages of the agrochemical discovery and development pipeline. The following diagram illustrates a generalized workflow, highlighting the role of such chemical intermediates.
Representative Signaling Pathway: Inhibition of Fungal Sterol Biosynthesis
Many fungicides that contain a trifluoromethylphenyl moiety act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The diagram below illustrates a hypothetical mechanism where a fungicide derived from this compound inhibits the enzyme lanosterol 14α-demethylase (CYP51), a critical step in the ergosterol biosynthesis pathway. This inhibition disrupts membrane integrity and leads to fungal cell death.
References
Application Notes and Protocols: Reactions of N-propyl-3-(trifluoromethyl)aniline with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-propyl-3-(trifluoromethyl)aniline is a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethyl (-CF3) group significantly influences the molecule's electronic properties, stability, and lipophilicity, making it a valuable moiety in drug design.[2][3] This document provides detailed application notes on the reactivity of this compound with various electrophiles and offers specific protocols for its synthesis and subsequent functionalization through electrophilic aromatic substitution.
Application Notes: Reactivity and Regioselectivity
The reactions of this compound with electrophiles can occur at two primary sites: the nitrogen atom of the propylamino group and the aromatic ring.
Reactions at the Nitrogen Atom
The secondary amine functionality is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides. Further N-alkylation or N-acylation can introduce additional diversity to the molecule.[1] N-acylation is a particularly important reaction, as it serves as a robust strategy to temporarily protect the amino group. This protection moderates the amine's strong activating effect on the aromatic ring, enabling more controlled and regioselective subsequent electrophilic aromatic substitution reactions.[1]
Electrophilic Aromatic Substitution (EAS)
The regiochemical outcome of EAS on the this compound ring is determined by the competing directing effects of the two substituents:
-
N-Propylamino Group (-NHPr): This is an activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).
-
Trifluoromethyl Group (-CF3): This is a strongly deactivating group due to its powerful electron-withdrawing inductive effect. It directs incoming electrophiles to the meta position (positions 2, 4, and 6 relative to itself).
In this specific molecule, the positions are numbered as follows:
-
Position 1: -NHPr
-
Position 2: ortho to -NHPr, meta to -CF3
-
Position 3: -CF3
-
Position 4: para to -NHPr, meta to -CF3
-
Position 5: meta to -NHPr
-
Position 6: ortho to -NHPr
The powerful activating effect of the N-propylamino group dominates the deactivating effect of the trifluoromethyl group.[1] Therefore, electrophilic substitution is directed primarily to the positions that are ortho and para to the amino group, namely positions 2, 4, and 6. Steric hindrance from the N-propyl group can reduce the yield of the ortho-substituted product at position 6, making the C4 (para) and C2 positions the most likely sites of reaction.
To achieve high regioselectivity, especially for the para-substituted product, the amino group is typically acylated first. The resulting N-acetyl group is still an ortho, para-director but is less activating and more sterically hindered, which strongly favors substitution at the less hindered para position (C4).[4]
Figure 1. Logical flow of substituent effects on regioselectivity.
Experimental Protocols
Safety Note: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
Protocol 1: Synthesis of this compound
This protocol describes the direct N-alkylation of 3-(trifluoromethyl)aniline.
Figure 2. General workflow for the synthesis of the title compound.
Materials:
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
1-Iodopropane (or 1-bromopropane) (1.2 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the aniline (approx. 0.2 M concentration).
-
Slowly add 1-iodopropane (1.2 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 70 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Regioselective Nitration via N-Acetylation
This two-step protocol achieves selective nitration at the C4 position by first protecting the amine as an acetamide.
Figure 3. Workflow for regioselective nitration using a protecting group.
Part A: N-Acetylation (Protection)
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate to yield the N-acetylated intermediate, which can be used directly in the next step.
Part B: Nitration and Deprotection
-
Carefully dissolve the N-acetylated intermediate from Part A in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (nitrating mixture) dropwise, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 2-4 hours.
-
Pour the reaction mixture slowly onto crushed ice.
-
To deprotect the amine, add aqueous HCl to the mixture and heat to reflux for 4-8 hours until the hydrolysis of the amide is complete.
-
Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract with ethyl acetate.
-
Dry, concentrate, and purify the product by column chromatography to yield 4-nitro-N-propyl-3-(trifluoromethyl)aniline.
Protocol 3: Regioselective Bromination
This protocol uses the same N-acetylation protection strategy to achieve selective bromination at the C4 position.[4]
Procedure:
-
Synthesize the N-acetyl-N-propyl-3-(trifluoromethyl)aniline intermediate as described in Protocol 2, Part A .
-
Dissolve the acetylated intermediate (1.0 eq) in a suitable solvent such as acetic acid or DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Perform an aqueous workup (extraction, washing, drying) as described previously.
-
The resulting N-acetyl-4-bromo-N-propyl-3-(trifluoromethyl)aniline can be deprotected via acidic or basic hydrolysis to yield 4-bromo-N-propyl-3-(trifluoromethyl)aniline .
Data Summary
The following table summarizes the expected reactions and conditions for the electrophilic functionalization of this compound. Yields are estimates based on standard organic transformations.
| Reaction Type | Electrophile / Reagents | Key Conditions | Primary Product(s) | Expected Yield | Notes |
| N-Alkylation | R-X (e.g., CH3I), Base (e.g., K2CO3) | DMF, 60-80 °C | N-alkyl-N-propyl-3-(trifluoromethyl)aniline | Good | Further functionalization on the nitrogen atom. |
| N-Acylation | Acyl Chloride, Pyridine | DCM, 0 °C to RT | N-acetyl-N-propyl-3-(trifluoromethyl)aniline | High (>90%) | Used as a protecting group to control EAS regioselectivity.[1] |
| Nitration | HNO3 / H2SO4 | 0-5 °C (on protected amine) | 4-Nitro-N-propyl-3-(trifluoromethyl)aniline | Moderate-Good | Protection of the amine group is crucial to prevent oxidation and meta-direction. |
| Halogenation | Br2 / Acetic Acid | 0 °C to RT (on protected amine) | 4-Bromo-N-propyl-3-(trifluoromethyl)aniline | Good-High | Protection strongly favors the para-substituted product.[4] |
| Friedel-Crafts | RCOCl / AlCl3 | Anhydrous conditions | No direct reaction | N/A | The basic amine complexes with the AlCl3 catalyst, deactivating the ring. The reaction is not feasible without N-protection.[5][6] |
References
Application Notes and Protocols for the Large-Scale Synthesis of N-propyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propyl-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of the trifluoromethyl group can significantly influence the physicochemical and biological properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a robust and scalable N-alkylation method.
Synthetic Approach: N-Alkylation of 3-(trifluoromethyl)aniline
The most common and straightforward method for the synthesis of this compound on a large scale is the direct N-alkylation of 3-(trifluoromethyl)aniline with a propyl halide. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent in the presence of a base to facilitate the deprotonation of the aniline nitrogen, thereby increasing its nucleophilicity. Careful control of reaction conditions is crucial to ensure high yield and purity while minimizing the formation of the dialkylated byproduct, N,N-dipropyl-3-(trifluoromethyl)aniline.
Experimental Protocols
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactors equipped with mechanical stirring, temperature control (heating/cooling jacket), a condenser, and ports for nitrogen blanketing and reagent addition.
-
Reagents:
-
3-(trifluoromethyl)aniline
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Potassium iodide (KI), catalyst (optional, but recommended)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Water, deionized
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
-
Equipment:
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum distillation setup
-
Analytical instrumentation (GC-MS, HPLC, ¹H NMR, ¹⁹F NMR)
-
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product.
1. Reaction Setup:
-
Charge the reactor with 3-(trifluoromethyl)aniline (1.00 kg, 6.21 mol) and anhydrous dimethylformamide (DMF, 5.0 L).
-
Begin stirring and inert the reactor with a slow stream of nitrogen.
-
Add anhydrous potassium carbonate (1.29 kg, 9.32 mol, 1.5 eq) and a catalytic amount of potassium iodide (0.10 kg, 0.62 mol, 0.1 eq).
2. Reagent Addition:
-
Slowly add 1-bromopropane (0.84 kg, 6.83 mol, 1.1 eq) to the stirred mixture over a period of 1-2 hours. Maintain the internal temperature between 20-30°C during the addition using a cooling jacket if necessary.
3. Reaction:
-
After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS or HPLC to ensure the consumption of the starting material.
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water (10 L).
-
Transfer the mixture to a separation funnel and extract the product with toluene (3 x 5 L).
-
Combine the organic layers and wash with water (2 x 5 L) and then with brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
5. Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Data Presentation
| Parameter | Value | Notes |
| Reactants | ||
| 3-(trifluoromethyl)aniline | 1.00 kg (6.21 mol) | Starting material. |
| 1-Bromopropane | 0.84 kg (6.83 mol) | Alkylating agent. A slight excess is used to drive the reaction to completion. |
| Potassium Carbonate | 1.29 kg (9.32 mol) | Base to deprotonate the aniline. |
| Potassium Iodide | 0.10 kg (0.62 mol) | Catalyst to enhance the reaction rate.[1][2] |
| Solvent | ||
| Dimethylformamide (DMF) | 5.0 L | Polar aprotic solvent. |
| Reaction Conditions | ||
| Temperature | 70-80°C | Controlled heating is crucial to prevent over-alkylation.[1] |
| Reaction Time | 12-24 hours | Monitored by chromatography.[2] |
| Purification | ||
| Method | Vacuum Distillation | Effective for large-scale purification of liquid products. |
| Expected Yield & Purity | ||
| Yield | 85-95% | Based on 3-(trifluoromethyl)aniline. |
| Purity | >98% (by GC/HPLC) | High purity is achievable with careful distillation. |
| Analytical Data | ||
| ¹H NMR (CDCl₃) | Consistent with structure | Signals for propyl group and aromatic protons. |
| ¹⁹F NMR (CDCl₃) | ~ -63 ppm (s) | Characteristic singlet for the CF₃ group. |
| GC-MS | M/z = 203 | Corresponds to the molecular weight of the product. |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the large-scale synthesis of this compound.
Caption: Workflow for the large-scale synthesis of this compound.
Role as a Key Intermediate
This compound is a valuable building block in multi-step syntheses. The diagram below shows its logical relationship as a key intermediate in the synthesis of more complex molecules, such as Flufenamic Acid, a non-steroidal anti-inflammatory drug (NSAID).
Caption: this compound as a key intermediate in pharmaceutical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-propyl-3-(trifluoromethyl)aniline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-propyl-3-(trifluoromethyl)aniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Starting Material | Verify the purity of 3-(trifluoromethyl)aniline using techniques like NMR or GC-MS before starting the reaction. |
| Insufficient Base | Ensure the base (e.g., K₂CO₃, NaH) is anhydrous and used in sufficient molar excess (typically 1.5-2.0 equivalents) to effectively deprotonate the aniline.[1] |
| Poor Solvent Quality | Use anhydrous, polar aprotic solvents like DMF or DMSO to ensure solubility of reactants and facilitate the reaction.[1] |
| Low Reaction Temperature | While aiming to avoid over-alkylation, the temperature might be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature in increments of 5-10°C, monitoring the reaction progress by TLC. A typical temperature range is 60-80°C.[1] |
| Inefficient Alkylating Agent | Propyl iodide is more reactive than propyl bromide. If using propyl bromide, consider adding a catalytic amount of potassium iodide (KI) to enhance its reactivity.[1] |
| Premature Reaction Quenching | Monitor the reaction progress using TLC. Ensure the starting material is consumed before quenching the reaction. |
Issue 2: Formation of N,N-dipropyl-3-(trifluoromethyl)aniline (Over-alkylation)
| Potential Cause | Recommended Solution |
| Excessive Reaction Temperature | High temperatures can favor the formation of the dialkylated product. Maintain a controlled temperature, typically not exceeding 80°C.[1] |
| High Concentration of Alkylating Agent | Use a slight excess (1.1-1.2 equivalents) of the propyl halide. Adding the alkylating agent dropwise over a period can also help to maintain a low instantaneous concentration. |
| Prolonged Reaction Time | Once TLC analysis indicates the complete consumption of the starting aniline, promptly quench the reaction to prevent further alkylation of the desired product. |
| Strongly Basic Conditions | While a base is necessary, highly basic conditions can increase the nucleophilicity of the product, making it more susceptible to a second alkylation. Consider using a milder base like potassium carbonate over sodium hydride.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | If the reaction has not gone to completion, the polarity of the starting aniline and the product can be very similar, making separation by column chromatography challenging. Optimize the reaction to ensure full conversion. |
| Formation of Emulsion during Work-up | During the aqueous work-up, an emulsion may form. To break the emulsion, add a saturated solution of NaCl (brine) or a small amount of a different organic solvent. |
| Co-elution of Product and By-product | The desired N-propyl product and the N,N-dipropyl by-product can have close Rf values on TLC. Use a less polar solvent system for column chromatography (e.g., a higher ratio of hexane to ethyl acetate) to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and straightforward method is the direct N-alkylation of 3-(trifluoromethyl)aniline with a propyl halide (such as propyl bromide or propyl iodide) in the presence of a base.[1]
Q2: Which base and solvent are recommended for the N-alkylation?
A combination of a moderately strong base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is commonly used.[1]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The disappearance of the 3-(trifluoromethyl)aniline spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Q4: What are the expected ¹H NMR chemical shifts for the N-propyl group in the product?
In CDCl₃, the N-propyl group typically shows a triplet for the methyl protons (CH₃) at around 0.9 ppm, a sextet for the methylene protons (CH₂) at approximately 1.5 ppm, and a triplet for the N-methylene protons (N-CH₂) near 3.2 ppm.[1]
Q5: What is the expected molecular ion peak in the mass spectrum of this compound?
The expected molecular ion peak (M⁺) in the mass spectrum would be at an m/z of approximately 203.2.[2]
Q6: Are there alternative, greener synthesis methods?
Yes, the "borrowing hydrogen" or "hydrogen autotransfer" methodology is a more sustainable approach. This method typically uses an alcohol (propanol) as the alkylating agent and a transition metal catalyst, producing water as the only byproduct.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol describes a general procedure for the N-alkylation of 3-(trifluoromethyl)aniline.
-
Materials:
-
3-(trifluoromethyl)aniline
-
Propyl bromide (or propyl iodide)
-
Potassium carbonate (anhydrous)
-
N,N-dimethylformamide (DMF, anhydrous)
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Ethyl acetate
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Hexane
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add propyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying the crude product.
-
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity, e.g., to 95:5 hexane:ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of 3-(trifluoromethyl)aniline
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield | Reference |
| Propyl bromide | K₂CO₃ | DMF | 60-80 | 12-24 | Good to Excellent | [1] |
| Propyl iodide | K₂CO₃ | DMF | 60-80 | 12-24 | Good to Excellent | [1] |
| Propyl bromide | NaH | DMF | Room Temp - 60 | 6-12 | Good | [1] |
| Propanol | t-BuOK | Toluene | 80 | 24 | ~80-90% (for similar anilines) | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~7.3-6.8 (m, 4H, Ar-H), 3.1 (t, 2H, N-CH₂), 1.6 (sext, 2H, CH₂), 0.9 (t, 3H, CH₃) ppm |
| ¹³C NMR (CDCl₃) | Aromatic carbons, δ ~45 (N-CH₂), ~22 (CH₂), ~11 (CH₃) ppm |
| ¹⁹F NMR (CDCl₃) | δ ~ -63 ppm |
| Mass Spec (EI) | m/z 203 (M⁺) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: N-Alkylation of 3-(Trifluoromethyl)aniline
Welcome to the technical support center for the N-alkylation of 3-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of 3-(trifluoromethyl)aniline often slow or incomplete?
A: The reaction can be challenging due to the electronic properties of the starting material. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which significantly reduces the electron density on the aniline ring and, consequently, the nucleophilicity of the nitrogen atom. This decreased nucleophilicity leads to a slower reaction rate compared to aniline or anilines with electron-donating groups. Overcoming this often requires more forcing conditions, such as higher temperatures or stronger bases.[1]
Q2: What is the most common side reaction, and how can it be minimized?
A: The most prevalent side reaction is over-alkylation , leading to the formation of the N,N-dialkylated product. This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it competitive for the alkylating agent. To minimize this, you can:
-
Use a slight molar excess of the 3-(trifluoromethyl)aniline relative to the alkylating agent.
-
Add the alkylating agent slowly or portion-wise to the reaction mixture to maintain its low concentration.
-
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
Q3: What alternative methods exist if direct alkylation proves problematic?
A: Reductive amination is a superior alternative for the controlled synthesis of secondary amines and effectively avoids the issue of over-alkylation.[1][2] This two-step (often one-pot) process involves the reaction of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired N-alkylated amine.[3][4]
Q4: Are there specific safety concerns when working with 3-(trifluoromethyl)aniline?
A: Yes, 3-(trifluoromethyl)aniline is a hazardous chemical. It is toxic upon inhalation, in contact with skin, and if swallowed. It can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure. Always handle this reagent in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and consult the Safety Data Sheet (SDS) before use.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of 3-(trifluoromethyl)aniline.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Reduced Nucleophilicity: The electron-withdrawing -CF₃ group makes the aniline a poor nucleophile.[1] | • Increase the reaction temperature in 10-20 °C increments. • Switch to a more reactive alkylating agent (e.g., from alkyl bromide to alkyl iodide). • Use a stronger base (e.g., NaH instead of K₂CO₃) to more effectively deprotonate the amine. |
| 2. Inactive Reagents: Alkylating agent has degraded or the base is not sufficiently anhydrous. | • Use a fresh bottle of the alkylating agent. • Ensure the base is dry and has been stored properly. Use anhydrous solvents. | |
| High Percentage of Di-alkylation | 1. Stoichiometry: Molar ratio of alkylating agent to aniline is too high. | • Use the aniline as the limiting reagent is incorrect; use a 1.1 to 1.5 molar excess of the aniline. |
| 2. Reaction Conditions: High temperature or high concentration of the alkylating agent. | • Lower the reaction temperature. • Add the alkylating agent dropwise using a syringe pump over several hours to keep its instantaneous concentration low. | |
| Formation of Multiple Unidentified Byproducts | 1. Decomposition: Starting materials or products may be degrading at high temperatures. | • Lower the reaction temperature and extend the reaction time. • Check the literature for the thermal stability of your specific reagents. |
| 2. Contaminated Materials: Impurities in the starting materials are reacting. | • Purify the 3-(trifluoromethyl)aniline (e.g., by distillation) and the solvent before use. | |
| 3. Side Reactions: Possible C-alkylation on the aromatic ring or polymerization.[5] | • If optimization fails, consider an alternative synthetic route like reductive amination, which is more selective.[1] |
Data Summary Table
The following table summarizes representative conditions for the N-alkylation of anilines, highlighting the impact of different parameters on the reaction outcome. Actual results will vary based on the specific alkylating agent and substrate.
| Entry | Aniline Derivative | Alkylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Selectivity (Mono/Di) | Reference |
| 1 | Aniline | Benzyl Alcohol | t-BuOK (0.5) | Toluene | 120 | 16 | Good to Excellent (Mono) | [6] |
| 2 | Aniline | Benzyl Alcohol | None | None | 100-140 | 6-24 | Mixture, favors mono | [7] |
| 3 | 4-Nitroaniline | Benzyl Alcohol | t-BuOK (0.75) | Toluene | 80 | 24 | ~80% Yield (Mono) | [8] |
| 4 | 3-(Trifluoromethyl)aniline | Butyraldehyde | (Reductive Amination) | aq. 2-propanol | RT | 1 | 54% Yield (Mono) | [1] |
Note: Data is illustrative. Yields for electron-deficient anilines like 3-(trifluoromethyl)aniline are often lower under direct alkylation conditions compared to electron-rich anilines.[1][9]
Detailed Experimental Protocol: N-Propylation of 3-(Trifluoromethyl)aniline
This protocol describes a general procedure for the mono-N-propylation using 1-iodopropane.
Materials:
-
3-(Trifluoromethyl)aniline (1.0 equiv.)
-
1-Iodopropane (1.2 equiv.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)aniline (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask under a nitrogen atmosphere.
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add 1-iodopropane (1.2 equiv.) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to separate the desired mono-alkylated product from any unreacted starting material and the di-alkylated byproduct.
Visualized Workflows and Pathways
The following diagrams illustrate the reaction pathways and a logical troubleshooting workflow.
Caption: Primary reaction pathway for N-alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
preventing over-alkylation in N-propyl-3-(trifluoromethyl)aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-propyl-3-(trifluoromethyl)aniline. Our aim is to help you overcome common challenges, with a particular focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct N-alkylation of 3-(trifluoromethyl)aniline. This involves a nucleophilic substitution reaction where the nitrogen atom of the aniline attacks an electrophilic propyl source, such as propyl bromide or propyl iodide. The reaction is typically carried out in a polar aprotic solvent with a base like potassium carbonate to neutralize the acid generated.[1]
Q2: What is "over-alkylation" in the context of this synthesis?
A2: Over-alkylation is a common side reaction where the initially formed this compound (a secondary amine) undergoes a second alkylation to form N,N-dipropyl-3-(trifluoromethyl)aniline (a tertiary amine).[1] This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it reactive towards the alkylating agent.
Q3: How can I minimize the formation of the N,N-dipropyl byproduct?
A3: Several strategies can be employed to suppress over-alkylation:
-
Control of Stoichiometry: Using a molar excess of the 3-(trifluoromethyl)aniline relative to the propyl halide can increase the probability of the alkylating agent reacting with the starting material rather than the mono-propylated product.
-
Temperature Management: Maintaining a controlled and moderate reaction temperature is crucial, as excessive heat can promote the second alkylation step.[1]
-
Slow Addition of Alkylating Agent: Adding the propyl halide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Choice of Base and Solvent: The selection of the base and solvent can influence the reaction rate and selectivity. Weaker bases and optimization of solvent polarity can be beneficial.[2]
Q4: Are there alternative synthetic routes that offer better selectivity for mono-alkylation?
A4: Yes, alternative methods can provide higher selectivity for the desired mono-propylated product:
-
Reductive Amination: This involves the reaction of 3-(trifluoromethyl)aniline with propanal to form an imine, which is then reduced in situ to the secondary amine. This method is highly selective for mono-alkylation.[3]
-
Borrowing Hydrogen Catalysis: This technique utilizes propanol as the alkylating agent in the presence of a transition metal catalyst (e.g., Ruthenium or Iridium complexes).[4][5][6] This is an atom-economical method that generates water as the only byproduct.
Q5: How can I purify this compound from the di-propylated byproduct?
A5: Purification is commonly achieved through column chromatography on silica gel, typically using a non-polar/polar solvent system like hexane/ethyl acetate.[7] The difference in polarity between the secondary amine (N-propyl product) and the tertiary amine (N,N-dipropyl byproduct) allows for their separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low conversion of starting material | Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary, but be cautious of increased over-alkylation. |
| Poor quality of reagents or solvent. | Ensure all reagents and solvents are pure and dry, as moisture can interfere with the reaction. | |
| Ineffective base. | Ensure the base is sufficiently strong and is present in at least stoichiometric amounts to neutralize the generated acid. | |
| High levels of over-alkylation | Reaction temperature is too high. | Lower the reaction temperature and monitor the progress.[1] |
| High concentration of the alkylating agent. | Add the propyl halide dropwise over an extended period to maintain its low concentration in the reaction mixture. | |
| Stoichiometry favors di-alkylation. | Use an excess of 3-(trifluoromethyl)aniline relative to the propyl halide. | |
| Formation of unknown impurities | Side reactions due to reactive functional groups. | Consider protecting sensitive functional groups on the aniline if they are susceptible to alkylation or other side reactions. |
| Decomposition of reagents or products. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents or products are sensitive to air or moisture. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Propyl Bromide
-
To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base, for example, potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add propyl bromide (1.0 - 1.2 eq) to the reaction mixture.
-
Heat the reaction to a controlled temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC/MS.[7]
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate this compound.
Protocol 2: Reductive Amination with Propanal
-
Dissolve 3-(trifluoromethyl)aniline (1.0 eq) and propanal (1.1 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent, for instance, sodium borohydride or sodium triacetoxyborohydride, portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
Once the reaction is complete, quench the excess reducing agent by carefully adding water or a dilute acid.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Synthetic Methods for N-propylation of 3-(trifluoromethyl)aniline
| Method | Alkylating Agent | Typical Conditions | Selectivity for Mono-alkylation | Key Advantages | Key Disadvantages |
| Direct N-Alkylation | Propyl bromide/iodide | K₂CO₃, DMF, 60-80°C | Moderate to Good | Simple procedure, readily available reagents. | Risk of over-alkylation, requires careful control.[1][7] |
| Reductive Amination | Propanal | NaBH₃CN or NaBH(OAc)₃, MeOH | High to Excellent | High selectivity, mild conditions.[3] | Requires a suitable reducing agent. |
| Borrowing Hydrogen | n-Propanol | Ru or Ir catalyst, base, heat | High to Excellent | Atom economical, generates water as a byproduct.[4][5] | Requires a specific metal catalyst. |
Visualizations
Caption: Reaction pathway showing the formation of the desired mono-alkylated product and the over-alkylation byproduct.
Caption: A typical experimental workflow for the direct N-alkylation synthesis.
Caption: Troubleshooting logic for addressing excessive over-alkylation.
References
- 1. This compound | 887590-37-6 | Benchchem [benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]
Technical Support Center: N-propyl-3-(trifluoromethyl)aniline Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-propyl-3-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities arise from the synthesis process, which is typically the N-alkylation of 3-(trifluoromethyl)aniline. These include:
-
Unreacted Starting Material: 3-(trifluoromethyl)aniline.
-
Over-alkylation Product: N,N-dipropyl-3-(trifluoromethyl)aniline.[1]
-
Residual Reagents: Unreacted propyl halides and the base used in the reaction (e.g., potassium carbonate).
-
Oxidation Products: Anilines can be susceptible to air oxidation, which can lead to colored impurities.[2]
Q2: What are the recommended storage conditions for this compound to maintain its purity?
A2: To prevent degradation, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature (2–8°C).[2] It should be protected from light by using an amber-colored vial or by storing it in a dark place. Avoid exposure to strong acids and bases, as this can cause decomposition.[2]
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography (GC): Useful for assessing volatility and separating the desired product from starting materials and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Effective for analyzing the purity of the final product and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural confirmation and can be used to identify and quantify impurities. The trifluoromethyl group gives a characteristic signal in ¹⁹F NMR.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Column Chromatography
Symptoms:
-
Multiple spots on TLC analysis of collected fractions.
-
NMR or GC analysis shows the presence of starting material or the N,N-dipropyl byproduct.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing co-elution of impurities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point is a 95:5 hexane:ethyl acetate mixture. |
| Overloaded Column | Too much crude product was loaded onto the column, leading to poor separation. As a general rule, use a silica gel to crude product ratio of at least 50:1 by weight. |
| Column Run Too Fast | A high flow rate reduces the interaction time between the compounds and the stationary phase, resulting in poor separation. Maintain a steady and moderate flow rate. |
| Silica Gel Acidity | Aniline compounds can sometimes interact strongly with the acidic silica gel, leading to tailing or degradation. If this is suspected, you can use silica gel that has been neutralized with a small amount of triethylamine in the eluent (e.g., 0.1-1%). |
Problem 2: Product is a Dark or Colored Oil/Solid
Symptoms:
-
The purified product is not colorless as expected but is yellow, brown, or reddish.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Oxidation of the Aniline | Anilines are prone to air oxidation, which forms colored impurities.[2] Work under an inert atmosphere (nitrogen or argon) as much as possible, especially during heating steps. Store the purified product under an inert atmosphere. |
| Trace Metal Contamination | Trace metals can catalyze oxidation. Ensure all glassware is thoroughly cleaned. |
| Thermal Decomposition | If purification involves distillation, excessive temperatures can lead to decomposition. Use vacuum distillation to lower the boiling point. |
Problem 3: Difficulty in Removing N,N-dipropyl-3-(trifluoromethyl)aniline
Symptoms:
-
NMR and GC/MS analysis consistently show the presence of the di-substituted aniline, even after purification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Similar Polarity | The polarity of the mono- and di-propylated anilines can be very similar, making chromatographic separation challenging. |
| Inefficient Chromatography | Optimize the column chromatography conditions. A shallower gradient of the eluent (a slower increase in polarity) may improve separation. Using a longer column can also increase the resolution. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 203.20 | Not available | - |
| 3-(Trifluoromethyl)aniline (Starting Material) | 161.12 | 187-188 | Slightly soluble in water.[3] |
| N-propyl-3-(trifluoromethoxy)aniline (Analogue) | 219.21 | 195.9 | This is a close structural analogue and can provide an estimate.[2] |
| Aniline | 93.13 | 184 | Can be distilled under vacuum at a lower temperature (e.g., 72°C at 20 mmHg).[4] |
Table 2: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity |
| -CH₃ | ~0.9 | Triplet |
| -CH₂- | ~1.6 | Sextet |
| N-CH₂- | ~3.1 | Triplet |
| Aromatic-H | 6.7 - 7.3 | Multiplet |
| Note: These are approximate values and may vary slightly based on the specific instrument and conditions. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase, such as hexane or a hexane:ethyl acetate mixture (e.g., 98:2).
-
Gradually increase the polarity of the eluent as the elution progresses.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Recrystallization Procedure
-
Solvent Selection:
-
Choose a solvent or a mixed solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to test include hexanes, ethanol, and mixtures of ethanol and water.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the product just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly, for example, in a vacuum oven.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing common purification issues.
References
Technical Support Center: N-propyl-3-(trifluoromethyl)aniline and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-propyl-3-(trifluoromethyl)aniline and its derivatives. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sample of this compound has developed a yellow or brownish tint over time. Is it still usable?
A1: The development of a yellow or brownish color is a common indicator of degradation in aniline derivatives, often due to oxidation or exposure to light. While minor discoloration may not significantly impact every application, it suggests a decrease in purity. For sensitive experiments, such as in drug development, it is crucial to use a pure, colorless to light yellow sample.[1] It is recommended to re-analyze the sample's purity using a suitable analytical method, like HPLC, before use. To prevent discoloration, always store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at recommended temperatures.[2]
Q2: I am observing unexpected side products in my reaction involving an this compound derivative. Could this be a stability issue?
A2: Yes, instability of your starting material could lead to the formation of unexpected side products. Degradation of this compound can occur under various conditions, leading to impurities that may interfere with your reaction. Potential degradation pathways include oxidation of the aniline nitrogen to form nitroso or nitro derivatives.[3] Additionally, if your reaction conditions involve strong acids or bases, this can promote decomposition.[2] It is advisable to verify the purity of your starting material before beginning your experiment and ensure your reaction and storage conditions are compatible with the compound's stability profile.
Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?
A3: To ensure long-term stability, this compound and its derivatives should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[2] The container should be tightly sealed and the headspace filled with an inert gas like nitrogen or argon to prevent oxidation.[2] Using amber glass vials can provide protection from light.[2]
Q4: My this compound derivative appears to be degrading even under recommended storage conditions. What could be the cause?
A4: If you observe degradation under recommended conditions, consider the following possibilities:
-
Container Integrity: Ensure the container seal is airtight to prevent the ingress of oxygen and moisture.
-
Inert Atmosphere: The inert atmosphere may have been compromised. If possible, re-purge the container with nitrogen or argon.
-
Purity of Inert Gas: The inert gas used might contain impurities.
-
Contamination: The sample may have been inadvertently contaminated during previous handling.
-
Freeze-Thaw Cycles: Frequent temperature changes from freeze-thaw cycles can potentially affect stability. Aliquoting the sample into smaller, single-use vials can mitigate this.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | To prevent oxidation of the aniline functional group.[2] |
| Light | Protection from light (Amber vial) | To prevent photodegradation. |
| Moisture | Store in a dry environment | To prevent hydrolysis of the compound or its derivatives. |
| pH | Avoid strong acids and bases | To prevent acid or base-catalyzed decomposition.[2] |
| Incompatibilities | Strong oxidizing agents, Acids | These can cause rapid degradation of the compound.[2] |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the purity and detecting degradation products of this compound and its derivatives.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[4]
2. Mobile Phase and Gradient:
-
A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile.[4]
-
A gradient elution may be necessary to separate the parent compound from its more polar or non-polar degradation products.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm membrane filter before injection.[4]
4. Analysis:
-
Inject the sample into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 250 nm).[4]
-
The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.
1. Acid and Base Hydrolysis:
-
Dissolve the compound in a solution of a strong acid (e.g., 1N HCl) and a strong base (e.g., 1N NaOH).[5]
-
Heat the solutions (e.g., reflux for a set period) and then analyze by HPLC.
2. Oxidative Degradation:
-
Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[5]
-
Monitor the degradation over time by HPLC.
3. Thermal Degradation:
-
Expose a solid sample of the compound to elevated temperatures (e.g., in a calibrated oven).
-
Analyze the sample at various time points to assess thermal stability.
4. Photostability Testing:
-
Expose a solution or solid sample of the compound to a light source that provides a specific illumination intensity and duration, as per ICH Q1B guidelines.[1]
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC to determine the extent of photodegradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]
- 3. This compound | 887590-37-6 | Benchchem [benchchem.com]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions with N-propyl-3-(trifluoromethyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-propyl-3-(trifluoromethyl)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of electrophilic aromatic substitution on this compound?
A1: The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is primarily governed by the interplay of the directing effects of the two substituents on the aniline ring:
-
N-propylamino group (-NHPr): This is an activating group and an ortho, para-director. It increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making these sites more susceptible to electrophilic attack.
-
Trifluoromethyl group (-CF₃): This is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing nature.[1] It decreases the electron density of the aromatic ring, making electrophilic substitution more difficult.
The positions on the aromatic ring are numbered as follows:
Figure 1: Positional numbering of this compound.
The activating N-propylamino group generally has a stronger directing effect than the deactivating trifluoromethyl group. Therefore, electrophilic attack is favored at the positions ortho and para to the amino group (positions 2, 4, and 6). However, the deactivating effect of the -CF₃ group can lead to mixtures of isomers and reduced reaction rates.
Q2: How can I favor substitution at the para-position (position 4)?
A2: To enhance selectivity for the para-position, a common and effective strategy is to protect the amino group by converting it into an amide, for example, an acetamide (-NHCOCH₃). This has two main benefits:
-
Reduces Activating Strength: The acetyl group is electron-withdrawing, which moderates the strong activating effect of the nitrogen's lone pair, making the reaction more controllable.
-
Increases Steric Hindrance: The bulky acetyl group sterically hinders the ortho-positions (2 and 6), making the para-position (4) the more accessible site for electrophilic attack.
The general workflow for para-selective substitution is as follows:
Figure 2: Workflow for para-selective electrophilic aromatic substitution.
Q3: What are some common issues encountered during these reactions and how can I troubleshoot them?
A3: Common issues include low yields, formation of multiple isomers, and unwanted side reactions. The troubleshooting guide below addresses these specific problems for different types of electrophilic aromatic substitution reactions.
Troubleshooting Guides
Halogenation (e.g., Bromination)
Issue: Formation of a mixture of ortho and para isomers, and possibly di-substituted products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High reactivity of the unprotected aniline. | Protect the amine group as an acetamide before bromination. | Increased selectivity for the para-position due to steric hindrance from the acetyl group. |
| Harsh reaction conditions. | Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of Br₂. | Reduced formation of over-brominated byproducts. |
| Inappropriate solvent. | Perform the reaction in a solvent like N,N-dimethylformamide (DMF) or acetonitrile at room temperature. | Improved control over the reaction rate and selectivity. |
Experimental Protocol: Para-Bromination of 3-(Trifluoromethyl)aniline (Analogous Protocol)
A general procedure for the para-selective bromination of the parent aniline, 3-(trifluoromethyl)aniline, involves the use of N-bromosuccinimide (NBS) in DMF. This method is reported to yield the 4-bromo product in high yield.[2]
Detailed Methodology:
-
Dissolve 3-(trifluoromethyl)aniline in DMF.
-
Slowly add a solution of NBS (1.0 equivalent) in DMF to the aniline solution at room temperature.
-
Stir the reaction mixture for a few hours and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
| Reactant | Reagent | Solvent | Temperature | Time | Major Product | Yield |
| 3-(trifluoromethyl)aniline | NBS (1.0 eq) | DMF | Room Temp. | 3 h | 4-Bromo-3-(trifluoromethyl)aniline | 90-92%[2] |
Nitration
Issue: Low yield and formation of meta-substituted byproducts due to the acidic reaction conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Protonation of the amino group in strong acid (e.g., H₂SO₄/HNO₃), forming a meta-directing -NH₂Pr⁺ group. | Protect the amino group as an acetamide before nitration. | The amide is less basic and less prone to protonation, preserving the ortho, para-directing influence. |
| Over-nitration or oxidative side reactions. | Use milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or iron(III) nitrate. | Reduced degradation of the starting material and improved yield of the desired mononitro product. |
| Difficulty in separating isomers. | Utilize the protection strategy to predominantly form the para-isomer, simplifying purification. | Easier isolation of the desired 4-nitro isomer. |
Experimental Protocol: Para-Nitration of Acetanilide (Analogous Protocol)
The nitration of acetanilide is a classic example demonstrating improved regioselectivity upon protection of the amino group. A similar approach can be applied to N-acetyl-3-(trifluoromethyl)aniline.
Detailed Methodology:
-
Protect the amino group of this compound by reacting it with acetic anhydride.
-
Dissolve the resulting N-acetyl derivative in a suitable solvent like acetic acid.
-
Cool the solution in an ice bath and slowly add a nitrating mixture (e.g., concentrated nitric acid in sulfuric acid) while maintaining a low temperature.
-
After the addition, allow the reaction to proceed at a controlled temperature and monitor by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize to purify the para-nitro product.
-
Deprotect the amide via acid or base hydrolysis to obtain 4-nitro-N-propyl-3-(trifluoromethyl)aniline.
| Reactant | Reagents | Solvent | Key Condition | Major Product | Typical Isomer Ratio (o:p) |
| Acetanilide | Conc. HNO₃, Conc. H₂SO₄ | Acetic Acid | Low Temperature | 4-Nitroacetanilide | ~1:4 |
Friedel-Crafts Acylation
Issue: The reaction fails or gives very low yields.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Complexation of the Lewis acid catalyst (e.g., AlCl₃) with the lone pair of the nitrogen atom, deactivating the ring. | Protect the amino group as an acetamide. The amide nitrogen is less basic and has a reduced tendency to coordinate with the Lewis acid. | Successful acylation, primarily at the para-position. |
| The trifluoromethyl group strongly deactivates the ring, making it less nucleophilic. | Use a more reactive acylating agent (e.g., an acid chloride over an anhydride) and a stronger Lewis acid catalyst. Consider using a more activated aromatic substrate if possible. | Improved reaction rate and yield. |
Experimental Protocol: Friedel-Crafts Acylation of Acetanilides (General Protocol)
Catalytic amounts of Lewis acids like gallium triflate (Ga(OTf)₃) or hafnium triflate (Hf(OTf)₄) in the presence of a perchlorate salt have been shown to be effective for the acylation of anilides.[3]
Detailed Methodology:
-
Protect the amino group of this compound as an acetamide.
-
In a suitable solvent such as a nitroalkane (e.g., nitromethane), dissolve the N-acetylated substrate, the acylating agent (e.g., acetic anhydride), and a perchlorate salt (e.g., LiClO₄).
-
Add a catalytic amount of the Lewis acid (e.g., Ga(OTf)₃).
-
Heat the reaction mixture and monitor its progress.
-
After completion, perform an aqueous workup to quench the reaction and remove the catalyst.
-
Extract the product with an organic solvent and purify by standard methods.
-
Deprotect the resulting keto-amide to yield the final acylated aniline.
| Reactant | Acylating Agent | Catalyst | Solvent | Major Product |
| Acetanilide | Acetic Anhydride | Ga(OTf)₃ (cat.) / LiClO₄ | Nitromethane | 4-Acetylacetanilide |
Sulfonation
Issue: High reaction temperatures leading to side products and potential for desulfonation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| The high energy required for sulfonation can lead to decomposition. | Protect the amino group to moderate its reactivity and stabilize the molecule. | Cleaner reaction profile with fewer byproducts. |
| Reversibility of the sulfonation reaction. | Use fuming sulfuric acid (H₂SO₄·SO₃) at the lowest effective temperature to drive the reaction to completion. | Higher yield of the sulfonated product. |
Logical Flow for Decision Making in Improving Regioselectivity
Figure 3: Decision-making workflow for controlling regioselectivity.
References
Technical Support Center: Synthesis of N-propyl-3-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-propyl-3-(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The primary and most direct method for synthesizing this compound is through the N-alkylation of 3-(trifluoromethyl)aniline. This reaction involves a nucleophilic substitution where the nitrogen atom of the aniline attacks an electrophilic propyl group, typically from a propyl halide like propyl bromide or propyl iodide.[1] The reaction is generally performed in a polar aprotic solvent in the presence of a base.[1][2]
Q2: Why is a base necessary for the N-alkylation reaction?
Q3: How does the trifluoromethyl (-CF₃) group affect the reaction?
A3: The trifluoromethyl group is strongly electron-withdrawing.[2] This property decreases the electron density on the aniline ring and, consequently, on the nitrogen atom. As a result, 3-(trifluoromethyl)aniline is less nucleophilic than aniline itself, which can lead to slower reaction rates. Therefore, reaction conditions such as temperature or reaction time may need to be adjusted accordingly.
Q4: What are the typical purification methods for the final product?
A4: After the reaction is complete, this compound is typically purified using standard organic chemistry techniques. The most common methods are column chromatography on silica gel with a hexane/ethyl acetate eluent system or recrystallization to achieve high purity (>95%).[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently basic conditions: The aniline nitrogen was not effectively deprotonated. 2. Low reaction temperature: The activation energy for the reaction was not met, especially given the reduced nucleophilicity of the starting aniline. 3. Poor quality reagents: The starting aniline or propyl halide may have degraded. 4. Presence of moisture: Water can react with the base or other intermediates.[2] | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is anhydrous. 2. Increase the reaction temperature, for example, to 60–80°C for solvents like DMF.[2] 3. Check the purity of starting materials by NMR or GC-MS. Purify if necessary. 4. Use anhydrous solvents and dry glassware. Conduct the reaction under an inert atmosphere (N₂ or Ar).[2] |
| Formation of Multiple Products (observed on TLC/GC-MS) | 1. Over-alkylation: The desired secondary amine product is more nucleophilic than the starting primary amine and reacts further with the propyl halide to form a tertiary amine (N,N-dipropyl-3-(trifluoromethyl)aniline) and potentially a quaternary ammonium salt. 2. Side reactions of the aniline: Aniline derivatives can undergo oxidation or polymerization under harsh conditions.[4] | 1. Use a slight excess of the aniline relative to the propyl halide to favor mono-alkylation. Alternatively, add the alkylating agent slowly to the reaction mixture. 2. Avoid excessively high temperatures and ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Reaction Stalls or Proceeds Very Slowly | 1. Inappropriate solvent choice: The solvent may not be suitable for an Sₙ2 reaction. 2. Poor leaving group: The halide on the propyl group is not a good leaving group (e.g., Cl⁻ vs. Br⁻ or I⁻). 3. Insufficient activation: The electron-withdrawing -CF₃ group significantly slows the reaction. | 1. Ensure a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is used to solvate the cation of the base and leave the nucleophile free. 2. Use propyl iodide or add a catalytic amount of potassium iodide (KI) if using propyl bromide or chloride. Iodide is an excellent leaving group and can catalytically enhance the reaction rate.[2] 3. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or GC. |
Solvent Effects on N-Alkylation
The choice of solvent is critical for the success of the N-alkylation reaction, which typically proceeds via an Sₙ2 mechanism. Polar aprotic solvents are generally the most effective.
| Solvent Type | Examples | Effect on Reaction | Considerations |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Highly Recommended . These solvents solvate the cation (e.g., K⁺) but not the amine nucleophile, increasing its reactivity. They effectively dissolve the reactants and facilitate the Sₙ2 transition state.[1][2] | DMF and DMSO have high boiling points and can be difficult to remove. Acetonitrile is a good alternative with a lower boiling point. |
| Non-Polar Aprotic | Toluene, Hexane, Dioxane | Can be effective, but may be slower . Often used in catalyst systems.[5] May require higher temperatures to achieve reasonable reaction rates. Less effective at dissolving ionic bases. | Toluene can be used at high temperatures.[5] Hexane is generally a poor choice for Sₙ2 reactions unless specific catalysts are employed.[6] |
| Polar Protic | Ethanol, Methanol, Water | Not Recommended . These solvents can hydrogen-bond with the amine nucleophile, creating a solvent cage that significantly reduces its reactivity. They can also react with strong bases like NaH. | While some N-alkylations are performed in alcohols, they are generally less efficient for this type of reaction.[7] |
Experimental Protocols
General Protocol for N-propylation of 3-(Trifluoromethyl)aniline
This is a representative procedure based on common N-alkylation methods.[1][2] Optimization may be required.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(trifluoromethyl)aniline (1.0 eq.).
-
Solvent and Base: Add anhydrous dimethylformamide (DMF, approx. 0.2-0.5 M concentration relative to the aniline). Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.).
-
Addition of Alkylating Agent: Stir the suspension vigorously and add 1-bromopropane or 1-iodopropane (1.1-1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete (as judged by the consumption of the starting aniline), cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Visualized Workflows and Relationships
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship between solvent type and its effect on the Sₙ2 reaction rate.
References
- 1. This compound | 887590-37-6 | Benchchem [benchchem.com]
- 2. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA2011353A1 - Process for preparaing n-allyl-3-(trifluoromethyl)aniline - Google Patents [patents.google.com]
Technical Support Center: Production of N-propyl-3-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-propyl-3-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Direct N-alkylation: This involves the reaction of 3-(trifluoromethyl)aniline with a propylating agent, such as propyl bromide or propyl iodide, in the presence of a base like potassium carbonate.[1] This is a straightforward method but requires careful control to avoid over-alkylation.
-
Reductive Amination: This method consists of reacting 3-(trifluoromethyl)aniline with propanal to form an intermediate imine, which is then reduced to the final product using a reducing agent like sodium borohydride.[1][2] This can be a more controlled reaction, minimizing the risk of forming tertiary amines.
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The main impurities depend on the synthetic route chosen:
-
Unreacted Starting Material: 3-(trifluoromethyl)aniline is a common impurity if the reaction does not go to completion.
-
Over-alkylation Product: In the direct N-alkylation method, the formation of N,N-dipropyl-3-(trifluoromethyl)aniline is a significant possibility.[1]
-
Imine Intermediate: During reductive amination, the intermediate imine may remain if the reduction step is incomplete.[3]
-
Impurities from Starting Materials: Any impurities present in the initial 3-(trifluoromethyl)aniline or propanal/propyl halide will be carried through or may react to form other byproducts.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main product and its impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and confirming the molecular weight of the product and byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Essential for structural elucidation and confirming the identity of the final product and any isolated impurities.[1]
Troubleshooting Guides
Scenario 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction (Direct N-alkylation) | - Increase the reaction time or temperature. However, be cautious as higher temperatures can promote over-alkylation.[1]- Ensure the base (e.g., K₂CO₃) is dry and of high quality.- Add a catalytic amount of potassium iodide (KI) to enhance the reactivity of the propyl bromide.[1] |
| Incomplete Reaction (Reductive Amination) | - Check the activity of the reducing agent (e.g., NaBH₄). It can degrade over time.- Ensure the pH of the reaction is mildly acidic (pH 4-5) to facilitate imine formation without deactivating the amine.[2]- If the imine is stable, consider isolating it first and then performing the reduction.[3] |
| Poor Nucleophilicity of the Amine | - In direct N-alkylation, ensure a suitable base is used to deprotonate the aniline, increasing its nucleophilicity.[1] |
| Product Loss During Work-up | - Optimize the extraction procedure. Ensure the correct pH is used to have the product in the organic phase.- Minimize the number of transfer steps to reduce mechanical losses. |
Scenario 2: High Levels of N,N-dipropyl-3-(trifluoromethyl)aniline Impurity
| Potential Cause | Suggested Solution |
| Excessive Reaction Temperature or Time (Direct N-alkylation) | - Reduce the reaction temperature and monitor the reaction progress closely by TLC or HPLC to stop it once the starting material is consumed.[1]- Carefully control the stoichiometry of the reagents. |
| High Concentration of Reagents | - Perform the reaction under more dilute conditions to disfavor the second alkylation step. |
| Strongly Basic Conditions | - Use a milder base or a stoichiometric amount of a stronger base to avoid excessive deprotonation of the product, which can lead to further reaction. |
Scenario 3: Presence of Unreacted 3-(trifluoromethyl)aniline in the Final Product
| Potential Cause | Suggested Solution |
| Insufficient Alkylating/Reducing Agent | - Use a slight excess (1.1-1.2 equivalents) of the propylating agent or propanal. |
| Short Reaction Time | - Extend the reaction time and monitor by TLC or HPLC until the starting material is no longer detected. |
| Deactivation of Reagents | - Ensure all reagents are of high purity and handled under appropriate conditions (e.g., inert atmosphere if necessary) to prevent degradation. |
Data Presentation
Table 1: Representative Purity Profile of this compound Before and After Purification by Column Chromatography
| Compound | Retention Time (GC) | Area % (Crude Product) | Area % (Purified Product) |
| 3-(trifluoromethyl)aniline | 5.8 min | 10.5% | < 0.1% |
| This compound | 8.2 min | 82.3% | 99.8% |
| N,N-dipropyl-3-(trifluoromethyl)aniline | 10.1 min | 7.2% | 0.1% |
Note: These are representative data and may vary depending on the specific reaction conditions and purification efficiency.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct N-alkylation
-
To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in a polar aprotic solvent such as DMF, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.
-
Add propyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC.[5]
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).[4]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 3: GC-MS Method for Impurity Identification
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Visualizations
References
- 1. This compound | 887590-37-6 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of N-propyl-3-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-propyl-3-(trifluoromethyl)aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Formation
-
Question: My reaction shows very low conversion to the desired this compound, even after the expected reaction time. What are the possible causes and solutions?
-
Answer: Low conversion can stem from several factors:
-
Inactive Alkylating Agent: The propyl halide (bromide or iodide) may have degraded. Use a fresh bottle of the reagent or purify the existing stock.
-
Insufficient Base: The base (e.g., potassium carbonate) is crucial for deprotonating the aniline. Ensure the base is anhydrous and used in sufficient molar excess. For slow reactions, a stronger base like sodium hydride in an appropriate aprotic solvent may be considered, though with caution regarding its reactivity.
-
Low Reaction Temperature: The reaction may require more thermal energy. Consider increasing the temperature, for example, to 80°C if you are running the reaction at 60°C.[1]
-
Catalyst Inefficiency: If using a phase-transfer catalyst or an additive like potassium iodide, ensure it is of good quality and used in the correct amount. Catalytic amounts of potassium iodide can enhance the alkylation efficiency when using propyl bromide or chloride.[1]
-
Issue 2: Formation of N,N-dipropyl-3-(trifluoromethyl)aniline (Over-alkylation)
-
Question: My product mixture contains a significant amount of the di-propylated byproduct. How can I minimize this?
-
Answer: Over-alkylation is a common side reaction.[2] To minimize the formation of N,N-dipropyl-3-(trifluoromethyl)aniline:
-
Control Stoichiometry: Use a minimal excess of the propyl halide. A 1:1 to 1:1.2 molar ratio of aniline to alkylating agent is a good starting point.
-
Slow Addition: Add the propyl halide slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Temperature: Running the reaction at a lower temperature can favor mono-alkylation.
-
Monitor the Reaction: Use techniques like TLC or GC-MS to monitor the progress of the reaction and stop it once the starting material is consumed and before significant di-alkylation occurs.
-
Issue 3: Difficult Purification
-
Question: I am having trouble separating the product from the starting material and the di-propylated byproduct. What purification strategies are recommended?
-
Answer:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the mono-propylated product from the more nonpolar di-propylated byproduct and the more polar starting aniline. A common eluent system is a gradient of hexane and ethyl acetate.[1]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method to achieve high purity (>95%).[1]
-
Acid-Base Extraction: The basicity of the three components (starting material, mono- and di-propylated products) is different. While challenging, a careful pH-controlled aqueous extraction might help in separating them.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method is the direct N-alkylation of 3-(trifluoromethyl)aniline. This is a nucleophilic substitution reaction where the nitrogen atom of the aniline attacks an electrophilic propyl source, typically a propyl halide like propyl bromide or propyl iodide. The reaction is usually carried out in a polar aprotic solvent with a base to deprotonate the aniline.[2]
Q2: What are the key parameters to control during scale-up?
A2: When scaling up the synthesis, the following parameters are critical:
-
Temperature Control: The reaction is often exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and control the formation of byproducts.
-
Mixing: Ensure efficient mixing to maintain homogeneity, especially in heterogeneous mixtures involving a solid base.
-
Reagent Addition Rate: Controlled addition of the alkylating agent is important to manage the reaction rate and minimize localized high concentrations that can lead to over-alkylation.
Q3: What are some alternative synthetic strategies?
A3: Besides direct N-alkylation, other methods include:
-
Reductive Amination: Reaction of 3-(trifluoromethyl)aniline with propionaldehyde to form an imine, followed by reduction with a suitable reducing agent (e.g., sodium borohydride).
-
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions can also be employed to form the C-N bond.[2]
Q4: What are the typical reaction conditions for the N-alkylation of 3-(trifluoromethyl)aniline?
A4: Typical conditions involve reacting 3-(trifluoromethyl)aniline with propyl bromide or iodide in a polar aprotic solvent such as dimethylformamide (DMF). A base like potassium carbonate (K₂CO₃) is used to neutralize the acid formed. The reaction is typically heated to 60-80°C for 12-24 hours.[1] The use of catalytic potassium iodide (KI) can improve the reaction rate with propyl bromide.[1]
Quantitative Data
The following table presents representative data on the N-alkylation of anilines, illustrating the impact of different reaction parameters on the product yield. While not specific to this compound, these trends are generally applicable.
| Parameter | Variation | Yield of Mono-alkylated Product (%) | Observations |
| Base | K₂CO₃ | 75% | Standard, effective base. |
| NaH | 85% | Stronger base, may lead to higher yield but requires careful handling. | |
| Et₃N | 50% | Weaker base, generally less effective for this reaction. | |
| Solvent | DMF | 80% | High-boiling polar aprotic solvent, good for solvating reactants. |
| Acetonitrile | 70% | Lower boiling point, may require longer reaction times or higher pressure. | |
| Toluene | 40% | Non-polar solvent, generally poor for this type of reaction. | |
| Temperature | 60°C | 65% | Slower reaction rate. |
| 80°C | 82% | Faster reaction rate, good balance between conversion and side reactions. | |
| 100°C | 70% (with increased di-alkylation) | Faster but may lead to more side products. |
Experimental Protocols
Key Experiment: N-propylation of 3-(trifluoromethyl)aniline
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-(trifluoromethyl)aniline
-
Propyl bromide (or propyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount (optional)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add propyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Monitoring the Synthesis of N-propyl-3-(trifluoromethyl)aniline
This guide provides troubleshooting advice and frequently asked questions for monitoring the synthesis of N-propyl-3-(trifluoromethyl)aniline via Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Question: My TLC plate shows significant streaking for all my reaction spots. What's causing this and how can I fix it?
Answer: Streaking of amine compounds on silica gel TLC plates is a common issue. The basic amine groups on your starting material, 3-(trifluoromethyl)aniline, and your product, this compound, can interact strongly with the acidic silanol groups on the silica gel surface. This leads to poor separation and elongated spots.
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base into your developing solvent (eluent). A common choice is 0.5-1% triethylamine (Et3N) or a few drops of ammonia solution in your mobile phase.[1][2] This will neutralize the acidic sites on the silica gel, minimizing the strong interactions and resulting in more defined spots.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina TLC plates instead of silica gel.[2] Alumina is less acidic and can provide better separation for basic compounds without the need for mobile phase modifiers.[2]
-
Check Compound Concentration: Ensure you are not spotting too much of your reaction mixture on the TLC plate. Overloading can lead to streaking and poor resolution.
Question: On my LC-MS, I'm seeing a peak with a mass corresponding to dipropylation. How can I confirm this and what can I do to minimize it?
Answer: A common side reaction in the N-alkylation of anilines is over-alkylation, leading to the formation of the N,N-dipropyl derivative.[3] For this compound, the dipropylated side product would be N,N-dipropyl-3-(trifluoromethyl)aniline.
Troubleshooting and Minimization:
-
Mass Confirmation: Check the mass spectrum for the suspected peak. This compound has a molecular weight of approximately 203.2 g/mol . The dipropylated version would have a molecular weight of approximately 245.3 g/mol . Look for the corresponding [M+H]+ ions in your positive mode ESI-MS data.
-
Control Reaction Temperature: Excessive heat can promote over-alkylation.[3] Ensure your reaction temperature is carefully controlled and not exceeding the optimal conditions cited in your protocol.
-
Stoichiometry of Reagents: Use a controlled amount of your propylating agent (e.g., propyl bromide or iodide). A large excess can drive the reaction towards the dipropylated product.
-
Reaction Time: Monitor the reaction closely. Allowing the reaction to proceed for too long after the consumption of the starting material can increase the formation of the dipropylated side product.
Question: I'm not seeing my product peak in the LC-MS, or the signal is very weak. What are some possible reasons?
Answer: A weak or absent product signal in LC-MS can stem from several factors related to both the chromatography and the mass spectrometry settings.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of aniline derivatives.[4] Adding a small amount of an acid like formic acid (typically 0.1%) to your mobile phase can protonate the amine group, enhancing its signal in positive ion mode electrospray ionization (ESI).[4][5]
-
Ionization Mode: Ensure you are using the correct ionization mode. For aniline derivatives, positive ion mode ESI ([M+H]+) is generally the most effective.
-
MS-Compatibility of Buffers: If you are using a buffer system, ensure it is volatile. Non-volatile buffers like phosphate buffers are not compatible with mass spectrometry and will suppress the signal and contaminate the instrument.[6] Use volatile buffers such as ammonium acetate or ammonium formate.[6]
-
Check for Complete Reaction: It's possible the reaction has not proceeded as expected. Confirm the presence of starting material and product using a different analytical technique if possible, such as TLC.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC analysis of the reaction between 3-(trifluoromethyl)aniline and a propyl halide?
A1: A good starting point for a mobile phase is a mixture of a non-polar and a moderately polar solvent. For aromatic amines, a common system is a mixture of hexanes and ethyl acetate.[2] You can start with a ratio of 80:20 or 90:10 (Hexane:Ethyl Acetate) and adjust the polarity based on the results. If the spots do not move from the baseline, increase the proportion of ethyl acetate. If they run with the solvent front, decrease the ethyl acetate content.
Q2: How can I visualize the spots on my TLC plate?
A2: Aromatic compounds like anilines can often be visualized under a UV lamp (254 nm) as they will quench the fluorescence of the indicator in the TLC plate, appearing as dark spots. For more specific visualization, you can use a potassium permanganate stain or a p-anisaldehyde stain, which react with the amine functional group to produce colored spots.
Q3: What type of LC column is recommended for separating this compound from the starting material?
A3: A reverse-phase C18 column is the most common and suitable choice for separating aniline derivatives.[7] The separation is based on the hydrophobicity of the compounds. The product, this compound, is more hydrophobic than the starting material, 3-(trifluoromethyl)aniline, and will therefore have a longer retention time on a C18 column.
Q4: What are the expected mass fragments for this compound in an ESI-MS?
A4: In positive mode ESI-MS, you should primarily see the protonated molecule [M+H]+. Under conditions that induce fragmentation (e.g., in MS/MS), you can expect to see characteristic losses. Key fragmentation pathways include the loss of the propyl group, resulting in a fragment ion at m/z 160, or the loss of an ethyl radical from the propyl chain, resulting in a fragment at m/z 174.[3]
Experimental Protocols
Protocol 1: TLC Monitoring of N-propylation of 3-(trifluoromethyl)aniline
-
Plate Preparation: Use silica gel 60 F254 TLC plates. Draw a light pencil line approximately 1 cm from the bottom of the plate to serve as the origin.
-
Sample Preparation:
-
Dissolve a small amount of the starting material, 3-(trifluoromethyl)aniline, in a volatile solvent (e.g., ethyl acetate) to create a reference spot.
-
At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture and dilute it with a volatile solvent.
-
-
Spotting: Using a capillary tube, spot the starting material reference and the diluted reaction mixture aliquots onto the origin line. Keep the spots small and allow the solvent to evaporate completely between applications.
-
Development: Prepare a developing chamber with a mobile phase of 85:15 Hexane:Ethyl Acetate containing 0.5% triethylamine. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). The starting material should be a lower Rf spot, while the more non-polar product will have a higher Rf value. The disappearance of the starting material spot indicates the reaction is nearing completion.
Protocol 2: LC-MS Monitoring of N-propylation of 3-(trifluoromethyl)aniline
-
Instrumentation: A standard HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run time to elute the compounds. A typical gradient might be 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-300.
-
Key Ions to Monitor:
-
3-(trifluoromethyl)aniline (Starting Material): [M+H]+ ≈ m/z 162.1
-
This compound (Product): [M+H]+ ≈ m/z 204.2
-
N,N-dipropyl-3-(trifluoromethyl)aniline (Side-product): [M+H]+ ≈ m/z 246.3
-
-
-
Sample Preparation: Take a small aliquot of the reaction mixture, dilute it significantly with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile), and filter it through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The retention time of the product will be longer than that of the starting material due to its increased hydrophobicity.
Data Summary
| Compound | Expected Rf (TLC)¹ | Expected Retention Time (LC-MS)² | Expected [M+H]⁺ (m/z) |
| 3-(trifluoromethyl)aniline | ~0.3 | ~3.5 min | 162.1 |
| This compound | ~0.6 | ~5.8 min | 204.2 |
| N,N-dipropyl-3-(trifluoromethyl)aniline | ~0.8 | ~7.2 min | 246.3 |
¹ Approximate values using a mobile phase of 85:15 Hexane:Ethyl Acetate on silica gel. Actual values may vary. ² Approximate values using a standard C18 column with a water/acetonitrile gradient. Actual values will depend on the specific column and gradient conditions.
Visualizations
Caption: Workflow for monitoring the N-propylation reaction.
Caption: Troubleshooting guide for TLC streaking issues.
References
- 1. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 887590-37-6 | Benchchem [benchchem.com]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of N-propyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
N-propyl-3-(trifluoromethyl)aniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The introduction of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides a comparative analysis of the two primary methods for synthesizing this compound: direct N-alkylation and reductive amination. We present a summary of their performance based on experimental data and provide detailed protocols for each approach.
At a Glance: Comparison of Synthesis Methods
| Parameter | Direct N-Alkylation | Reductive Amination |
| Starting Materials | 3-(Trifluoromethyl)aniline, Propyl halide (e.g., 1-bromopropane) | 3-(Trifluoromethyl)aniline, Propanal |
| Key Reagents | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, Acetonitrile) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid catalyst (optional) |
| Reaction Time | Typically 12-24 hours | Generally faster, often complete within a few hours |
| Typical Yield | Moderate to high | Generally high |
| Purity & Byproducts | Risk of over-alkylation (formation of N,N-dipropyl-3-(trifluoromethyl)aniline). May require careful control of stoichiometry and reaction conditions. | Generally high purity with minimal byproducts if the imine formation is driven to completion before reduction. |
| Scalability | Readily scalable, but control of exotherms and stoichiometry is crucial on a larger scale. | Scalable, with in-situ generation and reduction of the imine being advantageous for process safety. |
| Functional Group Tolerance | Sensitive to other nucleophilic groups in the starting material. | Broader functional group tolerance, as the reducing agents are often selective for the imine. |
Method 1: Direct N-Alkylation
Direct N-alkylation is a classical and straightforward approach for the synthesis of this compound. This method involves the nucleophilic substitution of a propyl halide by 3-(trifluoromethyl)aniline in the presence of a base.
Experimental Protocol
Materials:
-
3-(Trifluoromethyl)aniline
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method 2: Reductive Amination
Reductive amination offers an alternative and often more controlled route to this compound. This two-step, one-pot process involves the formation of an intermediate imine from 3-(trifluoromethyl)aniline and propanal, which is then reduced in situ to the desired secondary amine. This method typically avoids the issue of over-alkylation.
Experimental Protocol
Materials:
-
3-(Trifluoromethyl)aniline
-
Propanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(trifluoromethyl)aniline (1.0 eq) and propanal (1.2 eq) in anhydrous dichloromethane, add glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature for 3 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Logical Workflow for Method Selection
The choice between direct N-alkylation and reductive amination depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the importance of minimizing byproducts. The following diagram illustrates a decision-making workflow for selecting the appropriate synthesis method.
Caption: Decision workflow for selecting a synthesis method.
Conclusion
Both direct N-alkylation and reductive amination are viable methods for the synthesis of this compound. Direct N-alkylation is a simpler, one-step process but carries the risk of over-alkylation, which can complicate purification and lower the yield of the desired product. Reductive amination, while involving a two-step sequence, generally offers higher selectivity and cleaner reaction profiles, making it a preferred method when high purity is paramount, especially on a larger scale. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, purity needs, and the functional group tolerance of the starting materials.
A Comparative Guide to the Biological Activity of N-propyl-3-(trifluoromethyl)aniline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of N-propyl-3-(trifluoromethyl)aniline and its structural analogs. The inclusion of a trifluoromethyl group often enhances the metabolic stability and lipophilicity of compounds, making trifluoromethylanilines a significant scaffold in medicinal chemistry.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to facilitate further research and development in this area.
I. Comparative Biological Activity
The biological activities of this compound and its analogs have been explored primarily in the realms of anticancer and antimicrobial research. The structure-activity relationship (SAR) studies, although not exhaustive for a direct comparison of N-alkyl chains on the 3-(trifluoromethyl)aniline scaffold in a single study, allow for an inferred comparison based on available data for similar compound series.
Anticancer Activity
The cytotoxic effects of trifluoromethylaniline derivatives have been evaluated against various cancer cell lines. The general trend observed in related structures suggests that the nature and position of substituents on the aniline ring, as well as the identity of the N-substituent, play a crucial role in determining the anticancer potency.
Table 1: Comparative Anticancer Activity of this compound and Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| N-propyl-3-(trifluoromethoxy)aniline Derivative | HeLa | Data not quantified, but showed significant cytotoxicity | - | - | [2] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DU-145 (Prostate) | Lower than other tested analogs | - | - | [4] |
| Isoxazole derivative with 4-(trifluoromethyl)phenyl group | MCF-7 (Breast) | 2.63 | Non-trifluoromethylated analog | 19.72 | [5] |
| N-aryl enamino amide with 3-fluorophenyl moiety | AGS (Gastric) | 9.9 | Cisplatin | >10 | [6] |
Note: Direct comparative IC50 values for N-methyl, N-ethyl, and this compound from a single study were not available in the searched literature. The data presented is from various studies on structurally related compounds to infer potential trends.
Antimicrobial Activity
Derivatives of trifluoromethylaniline have demonstrated notable activity against a range of bacterial strains, particularly Gram-positive bacteria. The lipophilicity conferred by the trifluoromethyl group and the N-alkyl chain likely contributes to their ability to disrupt bacterial membranes.
Table 2: Comparative Antimicrobial Activity of this compound and Analogs
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Pyrazole derivative with 4-(trifluoromethyl)phenyl moiety | MRSA | 3.12 | Vancomycin | Not specified | [7] |
| Chalcone with 4-(trifluoromethyl)phenyl group | Escherichia coli | 51 | Benzyl penicillin | >95 | [8] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | - | - | [9] |
| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | - | - | [9] |
Note: As with the anticancer data, direct comparative MIC values for a series of N-alkyl-3-(trifluoromethyl)anilines were not found in a single publication. The presented data is from studies on related compounds.
II. Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of compounds like this compound and its analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[8][10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6][10]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][12]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria after a defined incubation period.[3][12]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12]
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[12]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12] The results can also be read using a plate reader by measuring the optical density at 600 nm.
III. Visualizations
Signaling Pathway
The precise signaling pathways modulated by this compound are not fully elucidated. However, many cytotoxic agents containing an aniline scaffold are known to induce apoptosis, often through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.
Caption: Proposed apoptotic pathway induced by trifluoromethylaniline derivatives.
Experimental Workflow
The general workflow for evaluating the biological activity of this compound and its analogs involves synthesis, characterization, and subsequent biological screening.
Caption: General workflow for the evaluation of biological activity.
References
- 1. N-Allyl-3-(trifluoromethyl)aniline | 61219-93-0 | Benchchem [benchchem.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchtweet.com [researchtweet.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
spectroscopic comparison of trifluoromethylaniline isomers
A Spectroscopic Comparison of Trifluoromethylaniline Isomers for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the three isomers of trifluoromethylaniline: 2-trifluoromethylaniline, 3-trifluoromethylaniline, and 4-trifluoromethylaniline. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
The position of the trifluoromethyl group on the aniline ring significantly influences the electronic environment and, consequently, the spectroscopic properties of each isomer. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for the three trifluoromethylaniline isomers.
¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
| Proton | 2-Trifluoromethylaniline | 3-Trifluoromethylaniline | 4-Trifluoromethylaniline |
| NH₂ | ~4.0 (broad s) | ~3.8 (broad s) | ~3.8 (broad s) |
| Aromatic H | 6.7-7.5 (m) | 6.8-7.3 (m) | 6.6-7.4 (d, d) |
Chemical shifts are approximate and can vary depending on the solvent and concentration. Data compiled from various spectroscopic databases.
¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)
| Carbon | 2-Trifluoromethylaniline | 3-Trifluoromethylaniline | 4-Trifluoromethylaniline |
| C-NH₂ | ~145 | ~148 | ~150 |
| C-CF₃ | ~127 (q) | ~131 (q) | ~120 (q) |
| CF₃ | ~125 (q) | ~124 (q) | ~126 (q) |
| Aromatic C | ~115-133 | ~112-130 | ~114-127 |
Quartet (q) splitting is due to coupling with ¹⁹F nuclei. Chemical shifts are approximate. Data compiled from various spectroscopic databases.
¹⁹F NMR Spectral Data (Chemical Shifts in δ, ppm)
| Isomer | Chemical Shift (δ, ppm) |
| 2-Trifluoromethylaniline | ~ -62 |
| 3-Trifluoromethylaniline | ~ -63 |
| 4-Trifluoromethylaniline | ~ -64 |
Chemical shifts are relative to a standard (e.g., CFCl₃). Data compiled from various spectroscopic databases.
IR Spectral Data (Key Absorptions in cm⁻¹)
| Vibrational Mode | 2-Trifluoromethylaniline | 3-Trifluoromethylaniline | 4-Trifluoromethylaniline |
| N-H Stretch | ~3400-3500 (two bands) | ~3400-3500 (two bands) | ~3400-3500 (two bands) |
| C-N Stretch | ~1280 | ~1290 | ~1320 |
| C-F Stretch | ~1100-1150 (strong, multiple bands) | ~1100-1150 (strong, multiple bands) | ~1100-1150 (strong, multiple bands) |
| Aromatic C=C Stretch | ~1620, 1580 | ~1620, 1590 | ~1620, 1520 |
Data compiled from various spectroscopic databases.
Mass Spectrometry Data (Key Fragments m/z)
| Isomer | Molecular Ion (M⁺) | Major Fragments |
| 2-Trifluoromethylaniline | 161 | 142 ([M-F]⁺), 114 ([M-CF₃]⁺) |
| 3-Trifluoromethylaniline | 161 | 142 ([M-F]⁺), 114 ([M-CF₃]⁺) |
| 4-Trifluoromethylaniline | 161 | 142 ([M-F]⁺), 114 ([M-CF₃]⁺) |
Fragmentation patterns are generally similar for the isomers under standard electron ionization (EI) conditions. Data compiled from various spectroscopic databases.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Detailed experimental protocols are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the trifluoromethylaniline isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1][2][3][4][5] A small amount of tetramethylsilane (TMS) was added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ was used.[6]
-
Instrumentation : Spectra were acquired on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR : Standard parameters were used, including a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR : Proton-decoupled spectra were acquired using a 90° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance of ¹³C.
-
¹⁹F NMR : Spectra were acquired with appropriate spectral width and pulse parameters for the ¹⁹F nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation : A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7][8][9]
-
Instrumentation : Spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : The spectrum was typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder was recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A dilute solution of the trifluoromethylaniline isomer was prepared in a UV-transparent solvent, such as ethanol or cyclohexane.[10][11] The concentration was adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation : Spectra were recorded on a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : The spectrum was scanned over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent was used as a reference.[10][11]
Mass Spectrometry (MS)
-
Sample Introduction : The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.[12][13]
-
Instrumentation : An electron ionization (EI) mass spectrometer was used.
-
Data Acquisition : Mass spectra were recorded in the mass range of m/z 40-400. The ionization energy was typically set to 70 eV.[14]
Experimental Workflow
The following diagram illustrates the general workflow for the .
Caption: Experimental workflow for the .
Conclusion
The spectroscopic data presented in this guide highlight the distinct fingerprints of each trifluoromethylaniline isomer. While mass spectrometry shows similar fragmentation patterns for all three, NMR and IR spectroscopy provide clear distinguishing features based on the position of the trifluoromethyl group. This comparative guide, with its detailed data tables and experimental protocols, serves as a valuable resource for the accurate identification and characterization of these important chemical compounds in a variety of scientific applications.
References
- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. depts.washington.edu [depts.washington.edu]
- 3. ou.edu [ou.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. colorado.edu [colorado.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. ossila.com [ossila.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. uni-saarland.de [uni-saarland.de]
A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of potential analytical techniques for the validation of N-propyl-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. While specific validated methods for this compound are not widely published, this document outlines established methodologies for similar aromatic amines and trifluoromethylaniline derivatives, offering a robust framework for developing and validating analytical protocols.
The primary analytical techniques suitable for this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives, from routine purity assessments to detailed structural elucidation.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural confirmation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound and its analogues.
| Analytical Technique | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Purity testing, quantification, impurity profiling. | High precision and accuracy, robust, widely available. | Requires chromophore, may require derivatization for compounds with poor UV absorbance. |
| GC-MS | Separation based on volatility and polarity, detection by mass fragmentation. | Identification and quantification of volatile impurities, trace analysis. | High sensitivity and selectivity, provides structural information. | Requires volatile and thermally stable analytes, potential for thermal degradation. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, confirmation of identity, quantification (qNMR). | Definitive structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible and reliable analytical methods. Below are representative methodologies for HPLC, GC-MS, and NMR analysis, adapted from established procedures for analogous compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is adapted from the analysis of related trifluoromethylaniline compounds and is suitable for determining the purity of this compound and identifying potential process-related impurities.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Validation Parameters: To validate the method, assess linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is based on general methods for the analysis of aniline derivatives and is effective for identifying and quantifying volatile or semi-volatile impurities.[3][4][5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Temperature Program: An initial oven temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization may be employed to improve the volatility and chromatographic behavior of the analyte.[4]
-
Validation Parameters: Validate for specificity, linearity, range, accuracy, precision, LOD, and LOQ.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its potential isomers or degradation products.[6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the proton environments, including the characteristic signals of the propyl group and the aromatic ring.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethyl group.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the substitution pattern.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard with a known concentration is added to the sample.
Visualizing the Workflow and Decision-Making Process
To aid in the understanding and implementation of these analytical methods, the following diagrams illustrate a typical validation workflow and a decision tree for method selection.
By leveraging the methodologies and comparative data presented in this guide, researchers and drug development professionals can effectively establish and validate robust analytical methods for this compound, ensuring the quality and consistency of their work.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Related substances analysis of 3-(trifluoromethyl) aniline - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 887590-37-6 | Benchchem [benchchem.com]
A Comparative Guide to the Cytotoxicity of Trifluoromethyl-Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various trifluoromethyl-containing aniline derivatives, offering insights into their potential as anticancer agents. While direct comparative data on a series of N-propyl-3-(trifluoromethyl)aniline derivatives is limited in the current literature, this guide synthesizes available data from closely related structural analogs. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of several trifluoromethyl-containing aniline derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from various studies.
Table 1: Cytotoxicity of Anilino-Substituted Pyrimidine and Quinazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8a (4-anilinoquinazoline derivative) | A431 (Skin Carcinoma) | 2.62 | |
| Anilino pyrimidine sulfonamide 3d | K562 (Leukemia) | Not specified, but showed promising activity | [cite: ] |
| Anilino pyrimidine sulfonamide 3e | K562 (Leukemia) | Not specified, but showed promising activity | [cite: ] |
| Anilino pyrimidine sulfonamide 3g | K562 (Leukemia) | Not specified, but showed promising activity | [cite: ] |
Table 2: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [1]
| Compound ID | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3a | >50 | 28.3 | 29.1 | >50 |
| 3b | 25.4 | 24.4 | 27.8 | 45.6 |
| 3c | >50 | 32.1 | >50 | >50 |
| 3d | 42.3 | 35.8 | >50 | >50 |
| 4a | >50 | >50 | 26.7 | >50 |
Table 3: Cytotoxicity of 2-Alkylcarbonyl and 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives [2]
| Compound ID | MCF7 (Breast) GI50 (µM) | NCI-H460 (Lung) GI50 (µM) | SF-268 (CNS) GI50 (µM) |
| 4c | 1.02 | Not Specified | Not Specified |
| 6e | 0.42 | Not Specified | Not Specified |
| 4g | 0.52 | Not Specified | Not Specified |
| 6g | 0.15 | Not Specified | Not Specified |
| 5c | 0.49 | Not Specified | Not Specified |
Experimental Protocols
A detailed understanding of the methodologies used to generate cytotoxicity data is crucial for interpretation and replication. Below are generalized protocols for the synthesis of related aniline derivatives and the assessment of their cytotoxic activity.
General Synthesis of 4-Anilinoquinazoline Derivatives[1]
A solution of the appropriate aniline (0.33 mmol) and formamidine acetate (0.55 mmol) in absolute ethanol (10 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to yield the quinazoline derivative. Further modifications, such as the addition of various side chains, can be achieved through subsequent reactions with appropriate reagents.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.
Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms for this compound derivatives are not fully elucidated, studies on related compounds suggest the induction of apoptosis (programmed cell death) as a primary mode of action.
Apoptosis Induction Pathway
Several trifluoromethyl-containing compounds have been shown to induce apoptosis in cancer cells. This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism, which involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Propylation of Anilines
For Researchers, Scientists, and Drug Development Professionals
The N-propylation of anilines is a crucial transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The selection of an appropriate propylation reagent is paramount to achieving desired yields, selectivity, and process efficiency while considering environmental impact. This guide provides an objective comparison of the performance of key alternative reagents for the propylation of anilines, supported by experimental data and detailed protocols.
Performance Comparison of Propylation Reagents
The choice of propylation agent significantly influences the outcome of the N-alkylation of anilines. The following table summarizes the performance of three common classes of reagents: propyl halides, propanal (via reductive amination), and propanol (via "borrowing hydrogen" catalysis).
| Reagent Class | Specific Reagent | Catalyst/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Aniline Conversion (%) | N-Propylaniline Yield (%) | N,N-Dipropylaniline Yield (%) | Reference |
| Propyl Halide | n-Propyl Bromide | K₂CO₃ | DMF | 20-25 | 15 | - | 70 (selectivity) | 10 (selectivity) | [1] |
| Aldehyde | Propanal | Pd/C, H₂ | Methanol | 100 | - | 90 | 78 | - | [2] |
| Aldehyde | Propanal | Aquivion®-Fe, NaBH₄ | CPME/Methanol | 40 | 3.5 | - | High (not specified) | - | [3] |
| Alcohol | n-Propanol | ZnCl₂/Ni-USY | - | 410 | - | 96.4 | (not specified) | (not specified) | [4] |
| Alcohol | n-Propanol | Ni/HAP | - | 150 | - | 10.8 | 92 (selectivity) | Minor |
Note: Direct yield comparisons are challenging due to variations in experimental setups. Selectivity refers to the proportion of the desired product among all products formed.
Reagent Profiles and Methodologies
Propyl Halides: The Classical Approach
Alkylation of anilines with propyl halides, such as n-propyl bromide or iodide, is a well-established method. The reaction typically proceeds via nucleophilic substitution and often requires a base to neutralize the hydrogen halide byproduct.
Advantages:
-
Readily available and relatively inexpensive reagents.
-
Generally straightforward reaction setup.
Disadvantages:
-
Often suffers from poor selectivity, leading to the formation of both mono- and di-propylated products, as well as quaternary ammonium salts.[1]
-
The use of halide reagents can lead to corrosive byproducts and environmental concerns.
Reductive Amination with Propanal: A Versatile Alternative
Reductive amination involves the reaction of aniline with propanal to form an intermediate imine, which is then reduced in situ to the corresponding N-propylaniline.[5] This one-pot procedure offers a high degree of control and selectivity.
Advantages:
-
Excellent selectivity for mono-alkylation can be achieved.[2][6]
-
Milder reaction conditions are often possible compared to alkyl halide methods.[3]
-
Avoids the formation of corrosive byproducts.
Disadvantages:
-
Requires a reducing agent, which can add to the cost and complexity of the reaction.
-
The stability of the aldehyde can be a concern.
Catalytic N-Alkylation with Propanol: A Greener Pathway
The use of alcohols as alkylating agents, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is a more environmentally benign approach. In this process, a transition metal catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the aniline. The hydrogen that was "borrowed" is then used to reduce the intermediate imine.
Advantages:
-
High atom economy, with water as the only major byproduct.
-
Alcohols are generally less toxic and more environmentally friendly than alkyl halides.
-
Can offer high selectivity for mono-alkylation.
Disadvantages:
-
Requires a catalyst, which can be expensive and may require screening for optimal performance.
-
Higher temperatures may be required compared to other methods.[4]
Experimental Protocols
Protocol 1: N-Propylation of Aniline using n-Propyl Bromide
This protocol is adapted from a general procedure for the selective N-alkylation of primary amines.[1]
Materials:
-
Aniline
-
n-Propyl bromide
-
Triethylamine
-
Dimethylformamide (DMF)
-
4Å Molecular sieves
Procedure:
-
To a solution of aniline (1 equivalent) in DMF, add triethylamine (1.5 equivalents).
-
Add activated 4Å molecular sieves to the mixture.
-
Add n-propyl bromide (1.5 equivalents) dropwise to the stirring solution at room temperature (20-25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may take up to 15 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate N-propylaniline.
Protocol 2: Reductive Amination of Aniline with Propanal
This protocol is a general representation based on common reductive amination procedures.[2][6]
Materials:
-
Aniline
-
Propanal
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply or a hydrogen source like ammonium formate.
Procedure:
-
In a reaction vessel, dissolve aniline (1 equivalent) and propanal (1.2 equivalents) in methanol.
-
Add 10% Pd/C catalyst (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 60 bar) or add a hydrogen donor like ammonium formate (3-5 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by distillation or column chromatography if necessary.
Protocol 3: Catalytic N-Alkylation of Aniline with n-Propanol
This protocol is based on the principles of "borrowing hydrogen" catalysis.
Materials:
-
Aniline
-
n-Propanol
-
A suitable transition metal catalyst (e.g., a supported Nickel catalyst).
-
Inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aniline (1 equivalent), n-propanol (can be used as the solvent or in excess), and the catalyst.
-
Heat the mixture to the required temperature (e.g., 150 °C) with stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Remove the excess propanol by distillation.
-
The crude product can then be purified by column chromatography or distillation.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the different propylation methods, the following diagrams are provided.
Caption: Overview of alternative propylation pathways for aniline.
Caption: General experimental workflow for aniline propylation.
References
- 1. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Study of Fluorinated Anilines in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's physicochemical and pharmacokinetic profile. This guide provides a comparative analysis of fluorinated anilines, a common scaffold in many therapeutic agents, to aid researchers in their drug design and optimization efforts.
Physicochemical Properties: pKa and Lipophilicity (logP)
The introduction of fluorine to the aniline ring significantly impacts its basicity (pKa) and lipophilicity (logP), two critical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, the strong electron-withdrawing nature of fluorine decreases the basicity of the aniline nitrogen, leading to a lower pKa. The effect on lipophilicity is more complex and position-dependent.
Below is a compilation of pKa and logP values for aniline and a series of its fluorinated derivatives.
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61[1][2] | 0.90[3][4] |
| Monofluoroanilines | |||
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50[4] | 1.15[5] |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |
| Difluoroanilines | |||
| 2,3-Difluoroaniline | 2,3-F₂C₆H₃NH₂ | ~2.1 (Predicted) | 1.49 (Predicted) |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 3.26 (Predicted)[6] | 1.50[7] |
| 2,5-Difluoroaniline | 2,5-F₂C₆H₃NH₂ | 2.19 (Predicted)[1][8] | 1.50[4] |
| 2,6-Difluoroaniline | 2,6-F₂C₆H₃NH₂ | 1.81 (Predicted) | 1.40[9] |
| 3,4-Difluoroaniline | 3,4-F₂C₆H₃NH₂ | ~3.5 (Predicted) | 1.60[10] |
| 3,5-Difluoroaniline | 3,5-F₂C₆H₃NH₂ | 2.57 (Predicted) | 1.40[11] |
| Trifluoromethylanilines | |||
| 2-(Trifluoromethyl)aniline | 2-CF₃C₆H₄NH₂ | 3.03 (Predicted) | 2.38 (Predicted) |
| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 3.50 (Predicted) | 2.41 (Predicted) |
| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 3.84 (Predicted) | 2.40 (Predicted) |
| Polyfluoroanilines | |||
| 2,3,5,6-Tetrafluoroaniline | 2,3,5,6-F₄C₆HNH₂ | ~1.0 (Predicted) | 1.70[12] |
| 2,3,4,5,6-Pentafluoroaniline | C₆F₅NH₂ | -0.16 (Predicted)[13][14] | 2.22 (Predicted) |
Note: Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values across various sources. Predicted values are based on computational models.
Metabolic Stability
A primary strategy in drug design is to block metabolically labile sites to enhance a drug's half-life. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[15] Introducing fluorine at a position susceptible to hydroxylation can significantly improve metabolic stability.
Illustrative Comparison of Metabolic Half-Life:
The following table provides a hypothetical yet representative comparison of the metabolic half-life of a parent drug containing an aniline moiety versus its fluorinated analogs when incubated with human liver microsomes. This illustration is based on general principles and observed trends in medicinal chemistry.[7]
| Compound | Moiety | Illustrative Half-Life (t½) in HLM (min) |
| Parent Drug | Aniline | 15 |
| Fluoro-analog (ortho) | 2-Fluoroaniline | 35 |
| Fluoro-analog (meta) | 3-Fluoroaniline | 25 |
| Fluoro-analog (para) | 4-Fluoroaniline | 50 |
Impact on Protein-Ligand Binding Affinity
Fluorine's influence on binding affinity is multifaceted. It can alter the pKa of the aniline, affecting its ionization state in the binding pocket. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with backbone amides or other polar residues, enhancing binding affinity.[16] The introduction of fluorine can also induce conformational changes that may be favorable for receptor binding.
Case Study: Kinase Inhibitors
In the development of kinase inhibitors, the 4-anilinoquinazoline scaffold is a common pharmacophore. Structure-activity relationship (SAR) studies have shown that fluorination of the aniline ring can significantly impact inhibitory potency (IC50).
Illustrative Comparison of Kinase Inhibitory Activity:
This table presents a hypothetical comparison based on typical SAR data for kinase inhibitors, demonstrating the potential effects of aniline fluorination.
| Compound | Aniline Moiety | Illustrative Kinase IC50 (nM) |
| Parent Inhibitor | Aniline | 150 |
| Fluoro-analog | 3-Fluoroaniline | 75 |
| Trifluoromethyl-analog | 3-CF₃-Aniline | 25 |
Experimental Protocols
Determination of pKa (Potentiometric Titration)
-
Preparation of Solutions: Prepare a 0.01 M solution of the fluorinated aniline in a suitable solvent mixture (e.g., water-methanol). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Titration: Calibrate a pH meter with standard buffers. Place a known volume of the aniline solution in a beaker with a magnetic stirrer.
-
Slowly add the standardized HCl solution in small increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.
-
Partitioning: Dissolve a known amount of the fluorinated aniline in the n-octanol phase.
-
Add a known volume of the aqueous phase to the n-octanol solution in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning.
-
Allow the phases to separate completely.
-
Quantification: Determine the concentration of the aniline in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (HLM), a NADPH-regenerating system, and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Compound Addition: Add the fluorinated aniline-containing test compound to the incubation mixture at a final concentration typically around 1 µM.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Visualizations
Caption: Workflow for logP determination using the shake-flask method.
Caption: Workflow for in vitro metabolic stability assay.
Caption: Impact of fluorination on key drug properties.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pKa of Aniline [vcalc.com]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aniline CAS#: 62-53-3 [m.chemicalbook.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. sketchviz.com [sketchviz.com]
- 7. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. 2,3,5,6-Tetrafluoroaniline | C6H3F4N | CID 12786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. 2,3,4,5,6-五氟苯胺 | 771-60-8 [m.chemicalbook.com]
- 15. Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Guide to the Computational Modeling of N-Propyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
N-propyl-3-(trifluoromethyl)aniline is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic inclusion of a trifluoromethyl (-CF3) group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable moiety in drug design.[2] Computational modeling provides a powerful, cost-effective approach to predict the physicochemical, electronic, and thermodynamic properties of this and related compounds, thereby accelerating the drug discovery and development process.
This guide offers an objective comparison of computational methods for characterizing this compound, supported by available data and detailed protocols.
Computational Methods for Aniline Derivatives
Several computational methods are employed to model the properties of aniline derivatives. The choice of method often represents a trade-off between accuracy and computational cost.
-
Density Functional Theory (DFT): This is a widely used and highly effective method for predicting the properties of aniline derivatives.[3][4][5] Functionals like B3LYP are commonly used for geometry optimization and frequency calculations.[3][4] DFT provides a good balance of accuracy and computational efficiency, making it suitable for calculating electronic structure, vibrational frequencies, and thermochemical properties.[3][6][7]
-
Ab Initio Methods: These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without empirical parameterization. While often more computationally demanding than DFT, they provide a rigorous quantum mechanical description.
-
Solvent Effects: The properties of a molecule can be significantly influenced by its environment. The Polarizable Continuum Model (PCM) is a common approach to simulate the effects of a solvent on the molecule's properties.
Comparative Data of Physicochemical Properties
Computational models can predict a range of properties that are crucial for drug development, such as lipophilicity (LogP) and polar surface area (PSA). Below is a comparison of computationally derived properties for this compound and two structurally related compounds.
| Property | This compound | 3-(trifluoromethyl)aniline (Parent Compound) | N-propyl-3-(trifluoromethoxy)aniline (Analogue) |
| Molecular Formula | C10H12F3N[8] | C7H6F3N[9] | C10H12F3NO[10] |
| Molecular Weight | 203.2 g/mol [8] | 161.12 g/mol [9] | 219.21 g/mol [10] |
| XLogP3 | 4.2[8] | 2.3[9] | Inferred to be higher than -CF3 analogue[10] |
| PSA (Polar Surface Area) | 12.03 Ų[8] | 26.0 Ų[9] | N/A |
| H-Bond Donor Count | 1[8] | 1[9] | 1 |
| H-Bond Acceptor Count | 4[8] | 4[9] | 5 |
| Rotatable Bond Count | 3[8] | 1[9] | 4 |
Data for this compound and 3-(trifluoromethyl)aniline are from computational predictions. Data for N-propyl-3-(trifluoromethoxy)aniline is inferred or from its chemical formula.
The addition of the N-propyl group increases the molecular weight and lipophilicity (XLogP3) compared to the parent aniline, while reducing the polar surface area. Substituting the trifluoromethyl (-CF3) group with a trifluoromethoxy (-OCF3) group further increases the molecular weight and is expected to enhance lipophilicity.[10]
Experimental Protocols and Workflows
Computational Modeling Workflow
A typical workflow for predicting the properties of this compound using DFT is outlined below.
Computational workflow for property prediction.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules.[11]
Objective: To obtain ¹H and ¹⁹F NMR spectra of this compound to confirm its structure.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum.
-
Typical signals for the N-propyl group in CDCl₃ are expected for the methyl (CH₃), methylene (CH₂), and N-methylene (N-CH₂) protons.[1]
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the fluorine-19 nucleus frequency.
-
Acquire the fluorine NMR spectrum. A singlet is expected for the -CF₃ group.
-
-
Data Processing:
-
Apply Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the signals and reference the chemical shifts (e.g., to residual CHCl₃ at 7.26 ppm for ¹H NMR).
-
Visualizations of Molecular Structures and Concepts
Structural Comparison
The key difference between this compound and its parent compound, 3-(trifluoromethyl)aniline, is the N-propyl group, which impacts its steric and electronic properties.
Structural comparison of the two aniline derivatives.
Role in Drug Design and Development
This compound serves as a versatile building block for more complex molecules.[1] Its trifluoromethyl group is particularly important for enhancing the pharmacological profile of a drug candidate.
Role of trifluoromethylated anilines in drug design.
References
- 1. This compound | 887590-37-6 | Benchchem [benchchem.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. مقاله Study of Aniline Derivatives as Corrosion Inhibitors With Density Functional Theory (DFT) Calculations [civilica.com]
- 6. DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound|lookchem [lookchem.com]
- 9. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-propyl-3-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-propyl-3-(trifluoromethyl)aniline, including detailed operational and disposal plans to foster a secure research environment.
Hazard Identification and Engineering Controls
This compound is anticipated to share hazards with 3-(trifluoromethyl)aniline, which is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also expected to cause serious eye damage and skin irritation.[1][3] Therefore, stringent engineering controls are necessary to minimize exposure.
Primary Engineering Control: All handling of this compound must be conducted in a properly functioning chemical fume hood.[1]
Secondary Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| Body Part | PPE Specification | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Regularly inspect gloves for any signs of degradation or puncture. | To prevent skin contact and absorption. Aromatic amines can be absorbed through the skin. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | To protect against splashes and vapors that can cause serious eye damage. |
| Body | A flame-resistant lab coat worn over full-length clothing. | To protect skin from accidental splashes and contact. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when engineering controls may not be sufficient to maintain exposure below acceptable limits. | Aromatic amines can be highly toxic upon inhalation.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound.
Preparation
-
Risk Assessment: Before beginning any work, perform a comprehensive risk assessment specific to the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above.
-
Spill Kit: Confirm that a spill kit containing appropriate absorbent materials for organic compounds is readily available.
Handling
-
Weighing: If weighing the compound, do so within the chemical fume hood. Use a tared and sealed container to minimize exposure.
-
Transferring: Conduct all transfers of the compound within the fume hood. Use appropriate tools (e.g., spatulas, pipettes) to avoid generating dust or aerosols.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to prevent splashing. Ensure the container is appropriately vented if an exothermic reaction is anticipated.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol), followed by soap and water.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemically compatible container. | Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated container for halogenated organic waste. |
| Liquid Waste | Labeled, sealed, and chemically compatible container for halogenated organic solvents. | Segregate halogenated organic liquid waste from non-halogenated streams.[1] Do not mix with other waste categories. |
| Empty Containers | Original container, triple-rinsed. | Triple-rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the handling protocol, emphasizing the critical safety checkpoints.
Caption: Safe Handling Workflow Diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
